2-Bromo-5-fluoro-3-nitroaniline
Description
BenchChem offers high-quality 2-Bromo-5-fluoro-3-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoro-3-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H4BrFN2O2 |
|---|---|
Molecular Weight |
235.01 g/mol |
IUPAC Name |
2-bromo-5-fluoro-3-nitroaniline |
InChI |
InChI=1S/C6H4BrFN2O2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H,9H2 |
InChI Key |
LEBHNBCBXHNQRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)[N+](=O)[O-])F |
Origin of Product |
United States |
Foundational & Exploratory
Solubility data of 2-Bromo-5-fluoro-3-nitroaniline in DMSO and Methanol
Executive Summary
2-Bromo-5-fluoro-3-nitroaniline is a substituted aromatic amine whose utility in pharmaceutical synthesis and specialty chemical manufacturing hinges on a precise understanding of its physicochemical properties. Among these, solubility is a critical parameter that governs reaction kinetics, purification strategies, and formulation development. This technical guide addresses the solubility of 2-Bromo-5-fluoro-3-nitroaniline in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. A comprehensive review of publicly available data reveals a lack of specific quantitative solubility values for this particular isomer.
Therefore, this document serves a dual purpose: first, to provide a robust theoretical assessment of the compound's expected solubility based on its molecular structure and the principles of solvent-solute interactions. Second, it presents a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers to generate reliable data in-house. The methodologies outlined herein are grounded in authoritative standards to ensure scientific integrity and reproducibility.
Introduction: The Critical Role of Solubility
In the fields of drug discovery and chemical process development, solubility is a foundational parameter that dictates the viability of a chemical entity.[1] For active pharmaceutical ingredients (APIs), poor aqueous solubility can lead to low bioavailability, hindering therapeutic efficacy.[2] In process chemistry, solvent selection is paramount for optimizing reaction conditions, controlling crystallization, and ensuring product purity.
2-Bromo-5-fluoro-3-nitroaniline possesses a unique combination of functional groups—an amine, a nitro group, and two different halogens on an aromatic ring. This structural complexity makes a theoretical prediction of its behavior in different solvents non-trivial. This guide will focus on two key solvents:
-
Methanol (MeOH): A polar protic solvent, widely used in organic synthesis and recrystallization.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, renowned for its ability to dissolve a wide range of organic compounds, making it a standard for creating stock solutions in biological screening.[3]
This guide provides researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to understand and quantify the solubility of 2-Bromo-5-fluoro-3-nitroaniline.
Physicochemical Profile of 2-Bromo-5-fluoro-3-nitroaniline
A thorough understanding of a compound's intrinsic properties is essential for predicting its solubility. While experimental data for the 3-nitro isomer is sparse, the properties of the closely related isomer, 2-Bromo-5-fluoro-4-nitroaniline, provide a valuable reference point.
| Property | Value (for 2-Bromo-5-fluoro-4-nitroaniline isomer) | Reference |
| Molecular Formula | C₆H₄BrFN₂O₂ | [4] |
| Molecular Weight | 235.01 g/mol | [4] |
| Appearance | Red-brown crystalline powder | [5] |
| XLogP3 | 1.9 | [4][5] |
| Hydrogen Bond Donor Count | 1 (from -NH₂) | [4] |
| Hydrogen Bond Acceptor Count | 4 (from -NO₂, F, and N of the amine) | [4] |
| Polar Surface Area (PSA) | 71.8 Ų | [4] |
Theoretical Assessment of Solubility
The principle of "like dissolves like" provides a qualitative framework for predicting solubility.[6] The solubility of 2-Bromo-5-fluoro-3-nitroaniline is governed by the interplay between its polar functional groups and its non-polar aromatic core.
-
Polar Moieties: The molecule contains a highly polar nitro group (-NO₂) and an amino group (-NH₂), both of which are capable of participating in hydrogen bonding. The electronegative fluorine atom further contributes to the molecule's overall polarity.[6]
-
Non-Polar Moiety: The benzene ring provides a non-polar, hydrophobic character.
Predicted Solubility in Methanol (Polar Protic)
Methanol is a polar protic solvent, meaning it can act as both a hydrogen bond donor (via its hydroxyl proton) and an acceptor (via its hydroxyl oxygen). This duality allows it to interact favorably with the functional groups of 2-Bromo-5-fluoro-3-nitroaniline:
-
The hydroxyl group of methanol can donate a hydrogen bond to the oxygen atoms of the nitro group and the nitrogen of the amino group.
-
The hydroxyl group can also accept a hydrogen bond from the protons of the amino group.
These strong intermolecular interactions are expected to overcome the crystal lattice energy of the solid compound, leading to good solubility . This prediction is supported by qualitative data for the 2-Bromo-5-fluoro-4-nitroaniline isomer, which is described as "Soluble in methanol".[5]
Predicted Solubility in DMSO (Polar Aprotic)
DMSO is a strong polar aprotic solvent. It possesses a significant dipole moment and is an exceptionally powerful hydrogen bond acceptor (at the sulfoxide oxygen) but lacks a proton to donate.
-
DMSO can effectively solvate the solute by accepting hydrogen bonds from the amino group (-NH₂).
-
Its high polarity will also lead to strong dipole-dipole interactions with the polar nitro group (-NO₂).
Given DMSO's reputation as a near-universal solvent for organic compounds used in drug discovery, it is predicted that 2-Bromo-5-fluoro-3-nitroaniline will exhibit high to very high solubility in this solvent.
Experimental Determination of Thermodynamic Solubility
To obtain precise, quantitative data, an experimental approach is necessary. The Saturation Shake-Flask (SSF) method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[2][7] It measures the concentration of a compound in a saturated solution when it is in equilibrium with its most stable solid form.
Experimental Workflow: Saturation Shake-Flask Method
The diagram below outlines the key stages of the SSF protocol, a self-validating system designed for accuracy and reproducibility.
Caption: Workflow for the Saturation Shake-Flask (SSF) method.
Detailed Step-by-Step SSF Protocol
This protocol is designed to be a self-validating system, ensuring the integrity of the results.
Materials & Equipment:
-
2-Bromo-5-fluoro-3-nitroaniline (solid form)
-
Anhydrous DMSO and Methanol (HPLC grade or higher)
-
Analytical balance
-
2-4 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Benchtop centrifuge
-
Calibrated pipettes and tips
-
0.22 µm PTFE or PVDF syringe filters (optional, check for compound binding)
-
HPLC with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks for standard and sample preparation
Procedure:
-
Preparation: Add an excess amount of solid 2-Bromo-5-fluoro-3-nitroaniline to a pre-weighed glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is 5-10 mg of solid.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of either DMSO or methanol into the vial.
-
Equilibration: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25°C for process chemistry or 37°C for physiological relevance) and agitate for 24 to 48 hours. The extended time is crucial to ensure true thermodynamic equilibrium is reached.[2][7]
-
Phase Separation: After incubation, visually confirm that excess solid remains. Centrifuge the vial at a high speed (e.g., >10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.
-
Trustworthiness Check: For rigorous studies, filtering the supernatant through a low-binding 0.22 µm syringe filter after centrifugation provides an additional layer of certainty that all particulate matter is removed.[7]
-
-
Dilution: Accurately dilute the supernatant with the same solvent used for the experiment to bring the concentration within the linear range of the analytical method's calibration curve. A series of dilutions (e.g., 1:100, 1:1000) is recommended.
-
Quantification: Analyze the concentration of the diluted samples using a pre-validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve prepared from the same compound.
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.
Data Presentation
The experimentally determined solubility data should be recorded in a clear and structured format to allow for easy comparison and interpretation.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | 25.0 ± 0.5 | Experimental Value | Calculated Value | Saturation Shake-Flask |
| DMSO | 25.0 ± 0.5 | Experimental Value | Calculated Value | Saturation Shake-Flask |
| Methanol | 37.0 ± 0.5 | Experimental Value | Calculated Value | Saturation Shake-Flask |
| DMSO | 37.0 ± 0.5 | Experimental Value | Calculated Value | Saturation Shake-Flask |
Conclusion
For researchers requiring precise quantitative data for applications in drug development or process chemistry, the Saturation Shake-Flask method detailed in this guide provides a robust and reliable "gold standard" protocol. Adherence to this methodology will yield accurate and reproducible thermodynamic solubility values, forming a solid foundation for subsequent scientific endeavors.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Jozwiakowski, M. et al. Summary of solubility measurement protocols of each company before harmonization. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
EMBIBE. Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
PubChem. 2-Bromo-5-fluoroaniline. [Link]
-
PubChem. 2-Bromo-5-fluoro-4-nitroaniline. [Link]
-
BYJU'S. Test for Amino Groups. [Link]
-
Academia.edu. (DOC) Title: Experiment 8; Reactions of Amines. [Link]
-
Scribd. Properties and Solubility of Amines. [Link]
-
Solubility of Things. 3-Nitroaniline. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. raytor.com [raytor.com]
The Fluorinated Nitroaniline Scaffold: A Technical Guide to Synthesis and Application
Executive Summary
Fluorinated nitroaniline derivatives represent a privileged structural motif in contemporary chemical research, bridging the gap between high-precision medicinal chemistry and advanced optoelectronic materials. This guide dissects the technical utility of this scaffold, focusing on the unique electronic perturbations introduced by the fluorine atom—specifically its ability to modulate pKa, lipophilicity (
We move beyond standard textbook definitions to explore the regioselective challenges in synthesizing these derivatives and provide a robust, self-validating protocol for nucleophilic aromatic substitution (
The Fluorine Effect: Physicochemical Engineering
The incorporation of fluorine into the nitroaniline core is rarely accidental; it is a calculated "fluorine scan" tactic used to optimize molecular behavior.
Electronic Modulation and Acidity
The nitroaniline system is a classic "push-pull" chromophore: the amine acts as an electron donor (D), and the nitro group as an acceptor (A).
-
Inductive Withdrawal (-I): Fluorine is the most electronegative element. When attached to the benzene ring, it exerts a strong inductive pull.
-
Acidity (
): In 2-fluoro-4-nitroaniline, the fluorine atom ortho to the amine significantly increases the acidity of the protons compared to the non-fluorinated parent. This is critical in drug design for optimizing hydrogen bond donor capability in protein active sites.
Metabolic Blockade
In medicinal chemistry, the para-position of an aniline ring is a notorious "soft spot" for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.
-
The Strategy: Placing a fluorine atom or a trifluoromethyl group (
) at the para position (relative to the amine) effectively blocks this metabolic route due to the strength of the bond ( ), extending the drug's half-life ( ).
Table: Physicochemical Impact of Fluorination
| Property | Effect of Fluorine Substitution | Mechanistic Basis | Application |
| Lipophilicity | Increases | Low polarizability of C-F bond; "Grease" effect. | Membrane permeability; BBB penetration. |
| pKa (Aniline) | Decreases (More acidic) | Strong -I effect stabilizes the conjugate base. | Receptor binding affinity (H-bond strength). |
| Metabolic Stability | Increases | C-F bond resists oxidative cleavage. | Prolonging in vivo half-life. |
| Dipole Moment | Modulates Vector | Vector addition of C-F dipole to the Push-Pull system. | Nonlinear Optical (NLO) materials.[1][2][3][4] |
Synthetic Architectures: The Paradigm
While nitration of fluorobenzenes is possible, it often suffers from poor regioselectivity and over-nitration. The industry standard for precision synthesis is Nucleophilic Aromatic Substitution (
The Mechanism: Stepwise vs. Concerted
Classically,
-
Activation: The nitro group is essential. It withdraws electron density from the ring (via resonance and induction), lowering the energy barrier for the nucleophile's attack.
-
Leaving Group Ability: Surprisingly, Fluorine is the best leaving group in
(Order: ). This is because the highly electronegative fluorine stabilizes the transition state leading to the Meisenheimer complex, which is usually the rate-determining step.
Modern Insight: Recent work (e.g., by the Ritter group) suggests that for certain highly activated substrates, the reaction may actually proceed via a concerted mechanism, bypassing a discrete intermediate. However, for most preparative protocols, the Meisenheimer model remains the predictive standard.
Visualization: The Mechanism
The following diagram illustrates the reaction pathway for the synthesis of a generic fluorinated nitroaniline.
Caption: The
Experimental Protocol: Regioselective Synthesis
Objective: Synthesis of N-substituted-2-nitro-4-fluoroaniline via
-
Regioselectivity Rule: The fluorine ortho to the nitro group (C2) is generally more activated by the inductive effect than the para fluorine (C4), but it is also more sterically hindered. Under mild conditions with primary amines, displacement of the ortho-fluorine is typically favored, yielding the 2-amino-4-fluoro-1-nitrobenzene derivative.
Protocol: Synthesis of 2-(Morpholin-4-yl)-4-fluoro-1-nitrobenzene
Reagents
-
2,4-Difluoronitrobenzene (1.0 equiv)
-
Morpholine (1.1 equiv)
-
Potassium Carbonate (
) (1.5 equiv) - Base to scavenge HF -
Acetonitrile (MeCN) - Polar aprotic solvent
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluoronitrobenzene (10 mmol) in dry Acetonitrile (20 mL).
-
Base Addition: Add anhydrous
(15 mmol) to the solution. The suspension should be stirred vigorously.[6] -
Nucleophile Addition: Add Morpholine (11 mmol) dropwise over 10 minutes at
(ice bath) to control the exotherm. -
Reaction: Allow the mixture to warm to room temperature. Stir for 4–6 hours.
-
Self-Validation Check (TLC): Monitor using Hexane:Ethyl Acetate (4:1). The starting material (
) should disappear, and a highly colored (yellow/orange) product spot ( ) should appear.
-
-
Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a yellow solid.
-
Isolation: Filter the solid. Wash with cold water (
) to remove inorganic salts ( , excess ). -
Purification: Recrystallize from Ethanol or purify via flash column chromatography if necessary.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the regioselective SNAr synthesis of fluorinated nitroanilines.
Applications in High-Value Sectors
Medicinal Chemistry: The Anti-Androgen Scaffold
The fluorinated nitroaniline moiety is the pharmacophore backbone for a class of non-steroidal anti-androgens used in prostate cancer therapy.
-
Flutamide: A classic example where the trifluoromethyl group (
) on the nitroaniline core is essential for binding to the Androgen Receptor (AR). -
Nilutamide: Structurally related, using a nitro-trifluoromethyl-imidazolidinedione scaffold.
-
Mechanism: These molecules compete with testosterone/DHT for the ligand-binding domain of the AR. The electron-withdrawing nature of the nitro and fluoro/trifluoromethyl groups is critical for the specific electrostatic interactions within the receptor pocket.
Materials Science: Nonlinear Optics (NLO)
Fluorinated nitroanilines are premier candidates for Second Harmonic Generation (SHG) materials.
-
The Physics: NLO activity requires a non-centrosymmetric crystal structure and a molecule with a high hyperpolarizability (
). -
Design: The "Push-Pull" system (Amine
Ring Nitro) creates a strong dipole. Fluorine substitution allows fine-tuning of the crystal packing (via interactions) to ensure the molecules align non-centrosymmetrically, preventing dipole cancellation.
References
-
Ritter, T., et al. (2016).[7] Concerted Nucleophilic Aromatic Substitution with 19F NMR Analysis. Nature. [Link]
-
Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
International Journal of Molecular Sciences. (2020). Nonlinear Optical Properties of Push-Pull Chromophores. [Link]
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- 3. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
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pKa values and acidity constants for 2-Bromo-5-fluoro-3-nitroaniline
An In-Depth Technical Guide to the Acidity of 2-Bromo-5-fluoro-3-nitroaniline for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive analysis of the acidity constant (pKa) for 2-Bromo-5-fluoro-3-nitroaniline. This document moves beyond a simple data sheet to offer a foundational understanding of why this value is critical and how it can be reliably determined and interpreted. The focus is on providing actionable insights for professionals in chemical research and pharmaceutical development.
Executive Summary: The Pivotal Role of pKa in Molecular Behavior
The acid dissociation constant, or pKa, is a quantitative measure of a molecule's acidity or basicity. For an ionizable compound like 2-Bromo-5-fluoro-3-nitroaniline, the pKa value dictates its charge state at a given pH. This, in turn, profoundly influences its fundamental physicochemical properties, including solubility, lipophilicity, and membrane permeability.[1] In drug development, these characteristics govern a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME).[1][2] Therefore, an accurate understanding of the pKa is not merely academic; it is an indispensable parameter for predicting a molecule's in vivo behavior and for designing effective, bioavailable drug candidates.
The structure of 2-Bromo-5-fluoro-3-nitroaniline, featuring a basic aniline nitrogen atom on a phenyl ring substituted with three potent electron-withdrawing groups (nitro, bromo, and fluoro), suggests that it will be an extremely weak base. Consequently, its conjugate acid is expected to be highly acidic, possessing a very low pKa value.
Physicochemical Profile and Predicted Acidity
While experimental pKa data for 2-Bromo-5-fluoro-3-nitroaniline is not available in publicly accessible literature, computational methods provide reliable estimates. These predictions are invaluable for initial assessments and for guiding experimental design.
Table 1: Predicted Physicochemical and Acidity Data for 2-Bromo-5-fluoro-3-nitroaniline
| Parameter | Predicted Value | Method/Source |
| pKa (of Conjugate Acid) | < 0 | Estimated based on substituent effects[3][4] |
| Acidity Constant (Ka) | > 1 | Calculated from pKa |
| Molecular Formula | C₆H₄BrFN₂O₂ | - |
| Molecular Weight | 235.01 g/mol | - |
| LogP | ~2.5 - 3.0 | Computational Estimation |
| Water Solubility | Low | Inferred from structure |
Note: The pKa value is an estimation based on the known effects of nitro and halogen substituents on the basicity of aniline. The actual experimental value would need to be determined using the methods outlined below.
Experimental Determination of pKa: A Validated Spectrophotometric Protocol
For compounds containing a chromophore near the ionization center, UV-Vis spectrophotometry is a highly sensitive and robust method for pKa determination.[1][5][6] It requires smaller amounts of sample compared to methods like potentiometric titration and is well-suited for sparingly soluble compounds.[1][7]
Causality of the Method
The method's efficacy stems from the fact that the protonated (BH⁺) and deprotonated (B) forms of 2-Bromo-5-fluoro-3-nitroaniline have distinct electron configurations, leading to different wavelengths of maximum UV-Vis absorbance (λ_max). By preparing a series of solutions at various known pH values and measuring their absorbance, one can quantify the ratio of [BH⁺] to [B] and, using the Henderson-Hasselbalch equation, determine the pKa.[5]
Experimental Workflow Diagram
Caption: Workflow for pKa determination via UV-Vis Spectrophotometry.
Step-by-Step Methodology
-
Solution Preparation (Self-Validating System):
-
Analyte Stock: Prepare a 10 mM stock solution of 2-Bromo-5-fluoro-3-nitroaniline in 100% DMSO. This ensures complete dissolution and provides a stable starting point.[1]
-
Buffer System: Prepare a series of universal buffers with constant ionic strength (e.g., 0.1 M) covering the anticipated pKa range. Given the expected high acidity, a range from pH -1 to 5 using HCl/KCl and citrate buffers would be appropriate. A pH meter calibrated with at least three standard points must be used.[8]
-
Test Solutions: In a 96-well UV-transparent microplate, add a fixed volume of each buffer. Add a small, consistent volume of the analyte stock solution to each well, ensuring the final DMSO concentration is low (≤2% v/v) to minimize its effect on the aqueous pKa.[1] Include buffer-only wells as blanks.
-
-
Spectrophotometric Measurement:
-
Use a microplate spectrophotometer to record the absorbance spectrum (e.g., 230-500 nm) for all wells.[1]
-
Overlay the spectra from the most acidic and least acidic wells to identify the isosbestic point(s) and the wavelength of maximum absorbance difference. The presence of a sharp isosbestic point validates that only two species (BH⁺ and B) are present in equilibrium.
-
-
Data Analysis and pKa Calculation:
-
Subtract the blank absorbance from the sample absorbance at each pH.
-
Plot the corrected absorbance at the chosen analytical wavelength against pH.
-
Fit the data points to a sigmoidal dose-response (variable slope) equation using appropriate software (e.g., GraphPad Prism). The pKa is the pH value at the midpoint of the curve.[9] The quality of the fit (e.g., R² > 0.98) serves as a validation of the data's integrity.
-
Authoritative Grounding: Understanding the Structure-Acidity Relationship
The extremely low basicity of 2-Bromo-5-fluoro-3-nitroaniline is a direct consequence of the powerful electronic effects exerted by its substituents. The basicity of aniline (pKa of conjugate acid ≈ 4.6) is dramatically reduced by electron-withdrawing groups that decrease the electron density on the amino nitrogen, making its lone pair less available for protonation.[3][4][10]
Diagram of Electronic Effects
Caption: Electronic effects of substituents reducing the basicity of the aniline nitrogen.
-
Nitro Group (-NO₂): This is one of the most powerful electron-withdrawing groups. It deactivates the ring through both the inductive effect (-I effect), pulling electron density through the sigma bonds, and the resonance effect (-M effect), delocalizing the nitrogen's lone pair across the entire molecule.[11] This significantly reduces the availability of the lone pair for accepting a proton.
-
Halogens (Bromo -Br and Fluoro -F): While halogens can technically donate electrons via resonance, their high electronegativity means their electron-withdrawing inductive effect (-I effect) is overwhelmingly dominant.[3][12] Fluorine is more electronegative than bromine and thus exerts a stronger inductive pull.
-
Cumulative Impact: The presence of all three of these groups on the same ring has a potent, synergistic effect. They collectively draw electron density away from the amino group, drastically reducing its basicity far below that of aniline itself. This translates to a highly stabilized conjugate base and a very acidic conjugate acid, hence a pKa value that is predicted to be less than zero.
References
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
-
Rosés, M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
-
Ismail, O. S., et al. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
- Babic, S., et al. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry.
-
Lahtinen, M., et al. (2013). On the factors affecting product distribution in laccase-catalyzed oxidation of a lignin model compound vanillyl alcohol: experimental and computational evaluation. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Yalcin, I., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Retrieved from [Link]
-
Trade Science Inc. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Retrieved from [Link]
-
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. Retrieved from [Link]
-
Margabandu, R., & Subramani, K. (n.d.). PREDICTION OF IONIZATION CONSTANT (pKa) OF SUBSTITUTED ANILINE BY SEMI- EMPIRICAL CALCULATION. Scribd. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Ammae, A., et al. (2017). Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines.
- Pliego, J. R. (2003). Theoretical Calculation of pKa in Aqueous Solution Using the SMD Solvation Model. The Journal of Physical Chemistry B.
-
Mettler Toledo. (n.d.). pKa Value Determination by Automated UV/Vis-Titration Workflow. Retrieved from [Link]
-
Dergipark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
ResearchGate. (2000). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]
-
Frontiers. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Retrieved from [Link]
-
MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]
-
Rowan Newsletter. (2024). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Retrieved from [Link]
-
Semantic Scholar. (2000). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link]
-
Quora. (2016). Which one is more basic between m-bromoaniline and p-bromoaniline? Why?. Retrieved from [Link]
-
PG.CHEMEASY. (2019). Which one is more basic aniline or 4-bromoaniline. Retrieved from [Link]
Sources
- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. journaleras.com [journaleras.com]
- 4. researchgate.net [researchgate.net]
- 5. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 6. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. hi-tec.tripod.com [hi-tec.tripod.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Which one is more basic aniline or 4-bromoaniline ? - PG.CHEMEASY [chemisfast.blogspot.com]
- 12. quora.com [quora.com]
Technical Guide: Reactivity Profile & Synthetic Utility of 2-Bromo-5-fluoro-3-nitroaniline
Executive Summary
2-Bromo-5-fluoro-3-nitroaniline (CAS: 1805555-66-1) is a high-value, polyfunctionalized aromatic scaffold used primarily in the development of kinase inhibitors (e.g., BTK, EGFR) and targeted protein degraders (PROTACs).[1] Its unique 1,2,3,5-substitution pattern creates a "crowded core" that offers distinct orthogonal reactivity handles: a nucleophilic aniline (C1), an electrophilic bromide (C2), a reducible nitro group (C3), and a metabolically stable fluoride (C5).
This guide provides a deep technical analysis of its reactivity, chemoselectivity, and handling, designed for medicinal chemists and process engineers.
Part 1: Structural & Electronic Analysis
The "Crowded Core" Architecture
The molecule features a vicinal trisubstituted pattern (1-Amino, 2-Bromo, 3-Nitro). This steric congestion dictates the reactivity order.
-
C1-Amine (
): Electron Donating Group (EDG). Increases electron density at C2, C4, and C6. -
C2-Bromine (
): The primary electrophilic handle. It is sterically "sandwiched" between the amine and nitro groups. -
C3-Nitro (
): Strong Electron Withdrawing Group (EWG). It exerts a strong -I/-M effect , activating the ortho-bromide (C2) and para-position (C6). -
C5-Fluorine (
): Located para to the Bromine (C2) and meta to the Nitro (C3).
Electronic Push-Pull & Activation
The reactivity of the C2-Bromine is the defining feature. Despite the deactivating nature of the ortho-amino group, the ortho-nitro group and para-fluorine atom cooperatively activate the C-Br bond for oxidative addition (Pd-catalysis) and nucleophilic aromatic substitution (
| Position | Substituent | Electronic Role | Steric Environment | Primary Reactivity |
| C1 | Donor (+M) | Open | Nucleophilic attack, Diazotization | |
| C2 | Leaving Group | Highly Crowded | Suzuki-Miyaura, | |
| C3 | Acceptor (-M) | Crowded | Reduction to | |
| C5 | Inductive (-I) | Open | Stable (Metabolic blocker) |
Part 2: Reactivity Profile & Chemoselectivity
The Orchestration of Synthesis
Success with this intermediate depends on the order of operations . The crowded C2-Br bond is the most valuable handle but also the most sensitive to steric interference.
Workflow Logic:
-
Suzuki Coupling First: Perform Pd-catalyzed cross-coupling on C2 before reducing the nitro group. The nitro group aids the oxidative addition at C2 by reducing electron density on the ring.
-
Nitro Reduction Second: Reducing the nitro group yields a 1,2,3-triaminobenzene derivative (if C2 is displaced by amine) or a 2-aryl-1,3-diaminobenzene (if C2 is coupled).
-
Cyclization Third: The resulting diamine motifs are precursors to benzimidazoles, indazoles, or quinoxalines.
Visualization of Reaction Pathways
Figure 1: Chemoselectivity map demonstrating the three primary divergence points. Path A (Suzuki) is the preferred first step to avoid chemoselectivity issues during reduction.
Part 3: Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling at C2 (Sterically Demanding)
Objective: Install an aryl or heteroaryl group at the crowded C2 position while preserving the nitro group.
Challenges:
-
Steric Hindrance: The ortho-nitro and ortho-amino groups block the approach of the palladium catalyst.
-
Catalyst Poisoning: The free amine (
) can coordinate to Pd, reducing turnover.
Optimized Procedure:
-
Reagents:
-
Substrate: 2-Bromo-5-fluoro-3-nitroaniline (1.0 eq)
-
Boronic Acid: Ar-B(OH)
(1.5 eq) -
Catalyst: Pd(dppf)Cl
·DCM (5 mol%) or Pd (dba) /XPhos (for very hindered partners). -
Base:
(3.0 eq) or . -
Solvent: 1,4-Dioxane/Water (4:1 v/v).
-
-
Execution:
-
Degas solvents thoroughly with Argon (3 cycles).
-
Mix substrate, boronic acid, and base in the reaction vessel.
-
Add catalyst last under positive Argon pressure.
-
Heat to 90–100°C for 4–12 hours. Note: Microwave irradiation (120°C, 30 min) often improves yields for this crowded scaffold.
-
-
Workup:
-
Filter through Celite to remove Pd black.
-
Dilute with EtOAc, wash with brine.
-
Purify via silica flash chromatography (Hexane/EtOAc gradient).
-
Protocol 2: Chemoselective Reduction of Nitro Group
Objective: Reduce C3-Nitro to C3-Amine without dehalogenating the C2-Bromine or C5-Fluorine.
Risk: Catalytic hydrogenation (
Recommended Method (Iron-Mediated):
-
Reagents:
-
Substrate: 2-Bromo-5-fluoro-3-nitroaniline (or its Suzuki product).
-
Reductant: Iron Powder (5.0 eq, fine mesh).
-
Additive: Ammonium Chloride (
, 5.0 eq). -
Solvent: Ethanol/Water (3:1).
-
-
Execution:
-
Workup:
-
Filter hot through Celite (Iron sludge is sticky).
-
Wash the cake with hot MeOH.
-
Concentrate and extract with EtOAc.
-
Stability Note: The resulting diamine is oxidation-sensitive. Use immediately for cyclization.
-
Part 4: Potential & Limitations
A common misconception is that the C5-Fluorine is labile. It is not .
-
C5-Fluorine: Meta to the activating Nitro group. It is electronically "invisible" to standard nucleophiles.
-
C2-Bromine: Highly activated for
by the ortho-Nitro group.-
Reaction: Treatment with strong nucleophiles (e.g., Morpholine, NaSMe) will displace the Bromine , not the Fluorine.
-
Competition: The C1-Amine reduces the electrophilicity of C2, but the Nitro effect dominates.
-
Decision Logic for Substitution:
-
To displace Br: Use polar aprotic solvents (DMSO, NMP) and heat (80°C+).
-
To displace F: Requires extremely harsh conditions or conversion of the amine to a diazonium (Sandmeyer) to remove the donor effect first.
Part 5: Safety & Handling
-
Nitroanilines: Potential explosion hazard if heated to dryness or subjected to shock in the presence of metals.
-
Halogenated Anilines: Highly toxic by skin absorption.[5] Causes methemoglobinemia.
-
Storage: Store at 2–8°C under inert atmosphere. Light sensitive (aniline oxidation).
References
-
Chemical Identification
-
Title: 2-Bromo-5-fluoro-3-nitroaniline (CAS 1805555-66-1) Product Entry.[1]
- Source: Fluorochem / BLD Pharm C
-
URL: (Search CAS: 1805555-66-1)
-
- Synthetic Methodology (Suzuki on Crowded Anilines): Title: Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Substrates. Source:Chemical Reviews, 2011. Context: General protocols for ortho-substituted aryl halides.
- Nitro Reduction Selectivity: Title: Selective Reduction of Nitro Compounds in the Presence of Halogens. Source:Organic Process Research & Development. Context: Validation of Fe/NH4Cl method over Pd/C for halo-nitroarenes.
-
Analogous Scaffold Reactivity
- Title: Synthesis and reactivity of 2-bromo-4-fluoro-6-nitroaniline (Isomer comparison).
- Source:Journal of Heterocyclic Chemistry.
-
URL:
Sources
- 1. 7087-65-2|1-Bromo-3-fluoro-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Biological Potential & Synthetic Utility of 2-Bromo-5-fluoro-3-nitroaniline Scaffolds
[1]
Executive Summary
2-Bromo-5-fluoro-3-nitroaniline (CAS 1030587-84-8 / related isomers) represents a "privileged intermediate" in modern medicinal chemistry.[1] Unlike final drug candidates, this scaffold serves as a high-value divergence point.[1] Its utility stems from a unique trisubstituted pattern: a nitro group (
This guide details the chemo-structural rationale, synthetic pathways, and biological targets (primarily Kinases and IDO1) accessible via this scaffold.
Part 1: Chemo-Structural Analysis & Pharmacophore Logic[1]
The biological potential of this scaffold is not intrinsic to the molecule itself—which is likely a toxic metabolic liability due to the nitro-aromatic moiety—but rather in the pharmacophores it generates.[1]
The "Triad of Utility"
| Position | Substituent | Function in Drug Design | Mechanism of Action |
| C-1 | Amine ( | Hinge Binder / Nucleophile | Acts as the primary H-bond donor to the kinase hinge region (e.g., Val/Leu residues).[1] Serves as the nucleophile for heterocycle formation. |
| C-2 | Bromine (Br) | Synthetic Handle / Steric Bulk | Excellent leaving group for Suzuki-Miyaura or Buchwald-Hartwig couplings to install hydrophobic "tails" that occupy the kinase specificity pocket.[1] |
| C-3 | Nitro ( | Masked Diamine | A "latent" amino group.[1] Upon reduction, it provides the second nitrogen required to close imidazole or pyrazine rings (forming benzimidazoles or quinoxalines). |
| C-5 | Fluorine (F) | Metabolic Blocker | Increases lipophilicity ( |
Part 2: Synthetic Utility & Divergent Pathways[1]
The core scaffold allows researchers to access two distinct chemical spaces: Fused Heterocycles (via reduction/cyclization) and Biaryl Systems (via cross-coupling).
Diagram 1: Divergent Synthesis Workflow
This diagram illustrates the transformation of the core scaffold into bioactive drug classes.
Caption: Divergent synthesis from the core scaffold. Path A yields benzimidazoles (e.g., for antibacterial screening). Path B yields biaryl systems (e.g., for MEK/Raf kinase inhibition).
Part 3: Biological Targets & Activity[2]
Kinase Inhibitors (MEK / EGFR / CSNK2)
The 5-fluoro-aniline motif is ubiquitous in Type I and Type II kinase inhibitors.[1]
-
Mechanism: The aniline nitrogen often forms a critical hydrogen bond with the kinase hinge region.[2] The 2-bromo group is replaced (via Suzuki coupling) with a bulky aromatic ring that occupies the hydrophobic back-pocket, locking the kinase in an inactive conformation.[1]
-
Relevance: Derivatives of this scaffold resemble the "tail" section of MEK inhibitors (like Cobimetinib analogs) where the fluorine prevents rapid metabolism.
IDO1 Inhibitors (Indoleamine 2,3-dioxygenase 1)
By reducing the nitro group and cyclizing with ketones, researchers synthesize 4-fluoro-indoles .[1]
-
Mechanism: These derivatives bind to the heme-containing active site of IDO1, preventing the degradation of tryptophan to kynurenine. This reverses tumor-induced immune suppression.[1]
-
SAR Insight: The 5-fluoro substitution (becoming 4-fluoro in the indole numbering) is critical for potency, often increasing
values from micromolar to nanomolar ranges compared to the non-fluorinated analogs.[1]
Antibacterial Benzimidazoles
Cyclization of the reduced diamine yields 4-fluoro-benzimidazoles.[1]
-
Activity: These scaffolds have shown activity against MRSA and E. coli by targeting the FtsZ protein (bacterial cell division) or DNA gyrase.
-
Toxicity Warning: The uncyclized nitro-precursor often shows false-positive activity in antibacterial assays due to non-specific redox cycling (nitroreductase activation).[1]
Part 4: Experimental Protocols
Protocol A: Nitro Reduction to Diamine (Pre-Cyclization)
Critical for accessing the benzimidazole chemical space.
Reagents: Iron powder (Fe), Glacial Acetic Acid (AcOH), Ethanol (EtOH). Safety: Work in a fume hood. Nitro-aromatics are potentially mutagenic.[1]
-
Dissolution: Dissolve 2-Bromo-5-fluoro-3-nitroaniline (1.0 eq) in a 1:1 mixture of EtOH and AcOH (0.1 M concentration).
-
Activation: Add Iron powder (5.0 eq) slowly to the stirring solution.
-
Reflux: Heat the mixture to 80°C for 2–4 hours. Monitor via LC-MS (Look for Mass -30 [loss of O] and +2 [gain of H]).
-
Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues.
-
Neutralization: Concentrate the filtrate and neutralize with saturated
. Extract with Ethyl Acetate.[3] -
Storage: The resulting diamine is oxidation-sensitive (turns dark purple). Use immediately for the cyclization step.
Protocol B: Kinase Inhibition Assay (ADP-Glo™)
Standard validation for the biaryl derivatives.[1]
Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is converted to light by Ultra-Glo™ Luciferase.
-
Preparation: Dilute compounds (start at 10
M, 3-fold serial dilution) in 1x Kinase Buffer. -
Enzyme Reaction: Add 2
L of Kinase (e.g., EGFR or MEK1) to 384-well white plates. Add 1 L of compound. Incubate 10 min. -
Substrate: Add 2
L of ATP/Substrate mix. Incubate 60 min at RT. -
Depletion: Add 5
L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. -
Detection: Add 10
L of Kinase Detection Reagent (converts ADP to ATP Light). Incubate 30 min. -
Readout: Measure Luminescence (RLU). Calculate
using a four-parameter logistic fit.
Part 5: Safety, Toxicity & ADMET Profile
The Nitro Liability: The core scaffold contains a nitro group on an aromatic ring.[4]
-
Ames Test: Likely positive. Nitro-aromatics are often mutagenic until the nitro group is reduced or displaced.[1]
-
Metabolic Activation: In vivo, nitro groups can be reduced to hydroxylamines (
), which are toxic electrophiles. -
Recommendation: This molecule should be treated strictly as an intermediate . Final drug candidates should have the nitro group fully reduced (to amine/heterocycle) or displaced to avoid hepatotoxicity.
The Fluorine Advantage: Once processed into a drug, the C-5 fluorine improves the ADMET profile:
-
Metabolic Stability: Blocks C-H oxidation at the para-position relative to the amine.
-
Lipophilicity: Increases membrane permeability (CNS penetration potential).
References
-
BenchChem. (2025). 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding.
-
MDPI. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2.
-
Journal of Medicinal Chemistry. (2025). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping.
-
PubChem. (2025).[5][6] 2-Bromo-5-fluoro-4-nitroaniline Compound Summary.
-
Sigma-Aldrich. (2024). 2-Bromo-5-fluoroaniline Product Specification and Synthesis.
Sources
- 1. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Optimizing the Physicochemical Properties of Raf/MEK Inhibitors by Nitrogen Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemoselective Reduction of 2-Bromo-5-fluoro-3-nitroaniline
Abstract & Strategic Overview
The reduction of 2-Bromo-5-fluoro-3-nitroaniline to 2-Bromo-5-fluoro-1,3-benzenediamine presents a specific chemoselectivity challenge common in medicinal chemistry: reducing a nitro group without cleaving the sensitive aryl-bromide bond.
While catalytic hydrogenation (Pd/C, H₂) is the industry standard for nitro reduction, it is contraindicated for this substrate due to the high risk of hydrodehalogenation (loss of Bromine), which yields the impurity 5-fluoro-1,3-benzenediamine.
This Application Note establishes the Iron/Ammonium Chloride (Fe/NH₄Cl) reduction as the primary "Gold Standard" protocol. This method operates via a single-electron transfer (SET) mechanism that is thermodynamically insufficient to break the C-Br bond, ensuring >98% chemoselectivity. A secondary protocol using Stannous Chloride (SnCl₂) is provided for small-scale, high-throughput screening contexts.
Chemical Context & Mechanistic Insight
The Chemoselectivity Challenge
The substrate contains three functional sites: a fluoride (stable), a nitro group (reducible), and a bromide (labile). In standard catalytic hydrogenation, the C-Br bond dissociation energy (approx. 81 kcal/mol) is low enough that palladium catalysts will facilitate oxidative addition into the C-Br bond, leading to de-bromination.
Mechanism of Action (Fe/NH₄Cl)
The Fe/NH₄Cl reduction (Bechamp-type) proceeds through a heterogeneous surface reaction.
-
Electron Transfer: Fe(0) donates electrons to the nitro group.
-
Protonation: NH₄Cl acts as a weak proton source (buffering effect), preventing the formation of strongly acidic conditions that could lead to side reactions or salt formation of the aniline product.
-
Stepwise Reduction: The nitro group (-NO₂) is reduced sequentially to the nitroso (-NO), hydroxylamine (-NHOH), and finally the amine (-NH₂).
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways between catalytic hydrogenation (risk) and dissolving metal reduction (safe).
Figure 1: Chemoselectivity map contrasting the Fe/NH₄Cl pathway (Green) against the risky Pd/C hydrogenation pathway (Red).
Experimental Protocols
Protocol A: Fe/NH₄Cl Reduction (Recommended)
Scale: Gram to Kilogram | Selectivity: High | Cost: Low
This protocol utilizes zero-valent iron in a protic solvent mixture. The addition of NH₄Cl provides a mild electrolyte and proton source, avoiding the corrosivity of HCl.
Materials
-
Substrate: 2-Bromo-5-fluoro-3-nitroaniline (1.0 equiv)
-
Reductant: Iron Powder (325 mesh or finer) (5.0 equiv)
-
Additive: Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Solvent: Ethanol / Water (3:1 ratio)
-
Workup: Ethyl Acetate (EtOAc), Celite 545
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Solvation: Charge the flask with 2-Bromo-5-fluoro-3-nitroaniline (1 wt) and Ethanol (10 vol). Stir until suspended/dissolved.
-
Activation: Add Water (3 vol) and Ammonium Chloride (5.0 equiv). Stir for 10 minutes at room temperature.
-
Reduction Initiation: Add Iron Powder (5.0 equiv) in a single portion.
-
Note: An induction period of 5-15 minutes is common.
-
-
Reflux: Heat the mixture to vigorous reflux (approx. 75-80°C internal).
-
Observation: The reaction will turn from orange/yellow to a dark gray/black slurry (iron oxides).
-
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. Conversion is typically complete within 2–4 hours.
-
Target Mass: [M+H]+ = 205/207 (Br isotope pattern).
-
-
Hot Filtration (Critical): While still hot (50°C), filter the mixture through a pad of Celite to remove iron sludge. Wash the cake with hot Ethanol (2 vol).
-
Why Hot? Prevents the diamine product from crystallizing in the filter cake.
-
-
Concentration: Concentrate the filtrate under reduced pressure to remove Ethanol.
-
Extraction: Dilute the remaining aqueous residue with Water and extract with EtOAc (3x).
-
Drying: Dry organics over Na₂SO₄, filter, and concentrate to yield the crude diamine.
Protocol B: Stannous Chloride (SnCl₂) Reduction
Scale: Milligram (<500mg) | Selectivity: High | Cost: Medium
Useful for small-scale parallel synthesis where filtration of iron sludge is cumbersome.
Step-by-Step Procedure
-
Dissolve Substrate (1.0 equiv) in Ethanol (10 vol).
-
Add SnCl₂·2H₂O (5.0 equiv).
-
Heat to 70°C for 2–3 hours.
-
Workup (Caution): Cool to room temperature. Pour onto ice-water. Neutralize carefully with saturated NaHCO₃ (gas evolution!).
-
Tip: If an emulsion forms (tin salts), add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to chelate the tin before extraction.
-
-
Extract with EtOAc, dry, and concentrate.
Process Workflow & Logic
The following flowchart details the critical decision points and physical operations for the primary Fe/NH₄Cl protocol.
Figure 2: Operational workflow for the Iron-mediated reduction.
Analytical Data & Validation
To validate the success of the reaction, compare the starting material and product against the following criteria.
| Feature | Substrate (Nitroaniline) | Product (Diamine) | Diagnostic Change |
| Appearance | Yellow/Orange Solid | Off-white/Brown Solid | Loss of intense nitro color |
| LCMS (ESI+) | 235/237 (M+H) | 205/207 (M+H) | Mass loss of 30 (Reduction of O2 to H2) |
| 1H NMR | Aromatic protons deshielded (downfield) | Aromatic protons shielded (upfield) | Shift of aromatic signals upfield due to electron-donating NH2 |
| Br Pattern | 1:1 Isotope Ratio | 1:1 Isotope Ratio | Must be preserved. Loss of Br indicates failure. |
Safety & Troubleshooting
Safety Hazards[1][2]
-
Exotherm: The initiation of the Fe reduction can be exothermic. On large scales (>10g), add iron in portions.
-
Iron Waste: The filtered iron sludge is pyrophoric when dry. Keep the filter cake wet with water and dispose of it in a dedicated metal waste container.
-
Solvent Removal: Do not distill ethanol to dryness without adding water first, as residual unstable intermediates (though rare in this specific reduction) can be hazardous.
Troubleshooting Guide
-
Stalled Reaction: If the reaction stalls at 50% conversion, add fresh Fe powder (1.0 equiv) and 1mL of concentrated HCl (catalytic activation of the iron surface).
-
Emulsions: During extraction, suspended iron salts can cause emulsions. Filter the biphasic mixture through a thin pad of Celite to break the emulsion.
References
-
Ramadas, K., & Srinivasan, N. (1992).[1] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant for the Chemoselective Reduction of Nitroarenes.[2] Synthetic Communications, 22(22), 3189–3195.[1] Link
-
Formenti, D., et al. (2019). Reduction of Nitroarenes to Anilines: A Review of the Recent Literature. Chemical Reviews. (General review of nitro reduction methods confirming Fe selectivity). Link
-
Org. Synth. Coll. Vol. 5. (1973). Reduction of Nitro Compounds with Iron and Acetic Acid (Bechamp). (Foundational protocol for Fe-mediated reduction). Link
-
Cantillo, D., et al. (2013). Continuous flow synthesis of a key intermediate for the preparation of 2-bromo-5-fluoro-aniline derivatives. (Specific application of similar halogenated scaffolds). Link
Sources
Application Note: Strategic Use of 2-Bromo-5-fluoro-3-nitroaniline in the Synthesis of Kinase Inhibitor Scaffolds
Abstract
This guide provides a detailed technical overview and actionable protocols for the strategic utilization of 2-Bromo-5-fluoro-3-nitroaniline, a trifunctional synthetic building block, in the design and synthesis of kinase inhibitors. We delve into the distinct roles of the bromo, fluoro, and nitro functional groups, offering step-by-step methodologies for key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and chemoselective nitro group reduction. The narrative emphasizes the chemical rationale behind procedural choices, providing researchers in medicinal chemistry and drug development with a robust framework for constructing diverse kinase inhibitor libraries.
Introduction: The Strategic Value of a Trifunctional Building Block
The landscape of targeted cancer therapy has been revolutionized by small molecule kinase inhibitors.[1] The design of these agents often relies on modular scaffolds that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. 2-Bromo-5-fluoro-3-nitroaniline is a pre-functionalized aromatic ring that serves as an exemplary starting material for building such scaffolds. Its utility is rooted in the orthogonal reactivity of its three key functional groups:
-
The Bromo Group (C2): This serves as a versatile "handle" for modern palladium-catalyzed cross-coupling reactions. It allows for the facile introduction of aryl, heteroaryl, or alkyl groups through C-C bond formation (e.g., Suzuki-Miyaura coupling) or the installation of diverse amine functionalities via C-N bond formation (e.g., Buchwald-Hartwig amination).[2][3] This position is often used to build out the "selectivity pocket" binding region of an inhibitor.
-
The Nitro Group (C3): This group is a stable and unreactive precursor to a primary aniline. The subsequent aniline, generated via reduction, is a cornerstone of many kinase inhibitor designs. It frequently acts as a bidentate hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding site, a critical interaction for high-affinity binding.[4]
-
The Fluoro Group (C5): The incorporation of fluorine is a well-established strategy in medicinal chemistry. A fluorine atom at this position can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its strong electron-withdrawing nature can modulate the pKa of the nearby aniline (after reduction), influencing its binding properties and overall cell permeability.
This document provides validated protocols for manipulating these functional groups to construct a core kinase inhibitor scaffold, demonstrating the power of this versatile starting material.
Physicochemical Properties and Safety
| Property | Value | Source |
| Chemical Name | 2-Bromo-5-fluoro-3-nitroaniline | - |
| Molecular Formula | C₆H₄BrFN₂O₂ | - |
| Molecular Weight | 235.01 g/mol | [5] |
| CAS Number | Not assigned (Isomer specific) | - |
| Appearance | Yellow to brown solid (predicted) | - |
Safety & Handling: 2-Bromo-5-fluoro-3-nitroaniline should be handled by trained personnel in a well-ventilated chemical fume hood. As with most aromatic nitro and bromo compounds, it should be treated as potentially toxic and mutagenic. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.
Core Synthetic Transformations & Protocols
The strategic power of 2-Bromo-5-fluoro-3-nitroaniline lies in the ability to perform sequential, chemoselective reactions. The protocols below are presented in a logical order for a typical synthetic campaign.
Palladium-Catalyzed Cross-Coupling: Modifying the Bromo Handle
The bromine atom is the most versatile position for initial diversification. Suzuki-Miyaura and Buchwald-Hartwig reactions are the cornerstones of this strategy.
Principle: This reaction creates a C(sp²)-C(sp²) bond between the aniline ring and an aryl or heteroaryl boronic acid. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product.[3]
Causality of Reagent Selection:
-
Catalyst: Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. It is effective for a wide range of aryl bromides.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step without promoting hydrolysis of sensitive functional groups.
-
Solvent: A biphasic mixture of 1,4-dioxane and water is standard. The organic solvent solubilizes the starting material and catalyst, while water is essential for dissolving the base and activating the boronic acid for transmetalation.
Step-by-Step Methodology:
-
To a dry Schlenk flask, add 2-Bromo-5-fluoro-3-nitroaniline (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Principle: This reaction forms a C(sp²)-N bond, enabling the synthesis of diarylamines or aryl-alkylamines, which are prevalent structures in Type II kinase inhibitors. The mechanism is similar to the Suzuki coupling but involves an amine coupling partner.[2][6]
Causality of Reagent Selection:
-
Catalyst/Ligand System: The combination of Pd₂(dba)₃ (a Pd(0) source) and a sterically hindered, electron-rich phosphine ligand like XPhos is highly effective for coupling aryl bromides.[7] The bulky ligand promotes the rate-limiting oxidative addition and facilitates the final reductive elimination step.
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine coupling partner, forming the active palladium-amido intermediate.[8]
-
Solvent: Anhydrous toluene is a common choice, as it is non-protic and has a suitable boiling point for these reactions.
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.05 equiv).
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.
-
Add 2-Bromo-5-fluoro-3-nitroaniline (1.0 equiv), the desired amine (1.3 equiv), and NaOtBu (1.5 equiv). Caution: Add the base carefully as the reaction can be exothermic.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
Cool the mixture to room temperature, and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Chemoselective Nitro Group Reduction
Principle: The conversion of the nitro group to a primary amine is a critical step to install the hinge-binding moiety. The choice of reducing agent is paramount to avoid unwanted side reactions, particularly the reduction of the aryl-bromide bond (dehalogenation).
Causality of Reagent Selection:
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This method is highly efficient but often not recommended for substrates containing aryl bromides, as palladium catalysts can readily catalyze de-bromination.
-
Metal-in-Acid Reduction (e.g., Fe/NH₄Cl or SnCl₂/HCl): These methods are highly chemoselective for the reduction of aromatic nitro groups in the presence of aryl halides.[9] Iron powder with ammonium chloride in an ethanol/water mixture is a mild, inexpensive, and effective system that proceeds via single electron transfer and is compatible with most functional groups.
-
To a round-bottom flask, add the nitro-substituted aniline derivative (1.0 equiv), ethanol, and water (typically a 3:1 to 5:1 ratio).
-
Add ammonium chloride (NH₄Cl, 4-5 equiv) and iron powder (Fe, 3-5 equiv) to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 80 °C). The reaction is often vigorous at the start.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.
-
Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The residue can be partitioned between ethyl acetate and a mild aqueous base (e.g., NaHCO₃) to remove any remaining salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the desired aniline, which is often pure enough for the next step.
Integrated Synthetic Workflow & Case Study
The power of this building block is realized when these individual protocols are combined into a synthetic strategy.
Generalized Experimental Workflow
The following diagram illustrates a common sequence for constructing a kinase inhibitor core scaffold.
Caption: A strategic workflow for kinase inhibitor synthesis.
Case Study: Synthesis of a 2-Anilinopyrimidine Scaffold
This hypothetical case study follows the workflow above to create a core structure found in many EGFR and BCR-ABL inhibitors.[1]
-
Step A: Suzuki Coupling: 2-Bromo-5-fluoro-3-nitroaniline is coupled with pyridine-4-boronic acid using the conditions in Protocol 1 . This introduces a heteroaromatic moiety often found to interact with solvent-exposed regions of the kinase.
-
Step B: Nitro Reduction: The resulting 5-fluoro-3-nitro-2-(pyridin-4-yl)aniline is subjected to chemoselective reduction using Fe/NH₄Cl as described in Protocol 3 . This unmasks the critical C3-amino group, yielding 5-fluoro-2-(pyridin-4-yl)benzene-1,3-diamine.
-
Step C: Scaffold Formation: The newly formed diamine is then reacted with an electrophilic heterocycle like 2,4-dichloropyrimidine. The more nucleophilic C3-amine selectively displaces the chlorine at the C4 position of the pyrimidine via an SNAr reaction, forming the final 2-anilinopyrimidine core. This core is primed for further functionalization at the remaining C2-chloro position.
Biological Context: Targeting Kinase Signaling Pathways
Kinases are enzymes that play a central role in cell signaling by catalyzing the phosphorylation of proteins.[10] Dysregulation of kinase activity is a hallmark of many cancers. The scaffolds synthesized from 2-Bromo-5-fluoro-3-nitroaniline are designed to compete with ATP for the enzyme's active site.
BCR-ABL Signaling Pathway and Inhibition
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[1] Inhibitors bind to the ATP pocket of the ABL kinase domain, preventing it from phosphorylating downstream substrates and halting the pro-proliferative signaling cascade.
Caption: Inhibition of the BCR-ABL signaling pathway.
Summary of Reaction Conditions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (3%) | - | K₂CO₃ (2.5) | Dioxane/H₂O | 90-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | XPhos (5%) | NaOtBu (1.5) | Toluene | 100-110 |
| Nitro Reduction | - | - | - (Fe/NH₄Cl) | EtOH/H₂O | ~80 |
References
-
Sunway Pharm Ltd. 2-bromo-3-fluoro-5-nitroaniline. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
SIELC Technologies. 2-Bromo-5-nitroaniline. [Link]
-
Taylor & Francis Online. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
ACS Publications. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. [Link]
-
RSC Publishing. The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
JRF Global. Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. [Link]
-
MDPI. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]
- Google Patents. Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
-
PubChem. 2-Bromo-5-fluoro-4-nitroaniline. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-fluoro-3-nitroaniline
A Senior Application Scientist's Guide to a Challenging C-N Cross-Coupling Reaction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] This guide provides an in-depth technical overview and a detailed protocol for a particularly challenging substrate: 2-Bromo-5-fluoro-3-nitroaniline. The unique electronic and steric properties of this molecule necessitate a carefully considered approach to achieve successful amination.
The substrate, 2-Bromo-5-fluoro-3-nitroaniline, presents a trifecta of challenges:
-
Steric Hindrance: The bromine atom is flanked by a nitro group and an aniline, creating a sterically congested environment around the reaction center. This can impede the oxidative addition step of the catalytic cycle.
-
Electronic Deactivation: The presence of two strongly electron-withdrawing groups (nitro and fluorine) on the aromatic ring significantly deactivates the aryl bromide towards oxidative addition.
-
Reactive Functionality: The nitro group can be susceptible to reduction under certain catalytic conditions and is often incompatible with strong bases like sodium tert-butoxide, which can lead to undesired side reactions.[5]
Navigating these challenges requires a judicious selection of catalyst, ligand, base, and reaction conditions to favor the desired C-N bond formation while minimizing side reactions.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst.[1][6][7] The cycle begins with an active Pd(0) species which undergoes oxidative addition to the aryl halide. The resulting Pd(II) complex then coordinates with the amine. Subsequent deprotonation of the amine by a base forms a palladium amido complex, which then undergoes reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[2][4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Strategic Selection of Reaction Components
For a substrate as demanding as 2-Bromo-5-fluoro-3-nitroaniline, the choice of each reaction component is critical for success.
The Palladium Precatalyst and Ligand System
The evolution of the Buchwald-Hartwig amination has led to the development of highly active catalyst systems capable of coupling challenging substrates.[1] For sterically hindered and electron-deficient aryl halides, bulky, electron-rich phosphine ligands are generally the most effective.[1][8] These ligands promote the formation of monoligated palladium species, which accelerates the rates of both oxidative addition and reductive elimination.[1]
In this case, a preformed palladium precatalyst is recommended to ensure the efficient generation of the active Pd(0) species. Precatalysts offer improved stability and reproducibility compared to generating the catalyst in situ from a palladium source like Pd(OAc)2 or Pd2(dba)3.
| Component | Recommendation | Rationale |
| Palladium Precatalyst | G3 or G4 Palladacycle (e.g., XPhos-Pd-G3) | Highly active, air- and moisture-stable precatalysts that readily form the active Pd(0) species. |
| Ligand | XPhos or BrettPhos | Bulky biarylphosphine ligands that are well-suited for coupling sterically hindered and electron-deficient aryl bromides.[9] |
The Base: A Critical Choice for Compatibility
The presence of a nitro group on the substrate makes the choice of base particularly important. Strong alkoxide bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) can react with the nitro group, leading to decomposition or side product formation.[5] Therefore, a weaker inorganic base is the preferred choice.
| Base | Recommendation | Rationale |
| Base | Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4) | These bases are strong enough to facilitate the deprotonation of the coordinated amine but are generally compatible with nitro groups.[5] |
Solvent and Temperature Considerations
The choice of solvent and reaction temperature can significantly influence the reaction rate and yield.
| Parameter | Recommendation | Rationale |
| Solvent | Toluene or Dioxane | These are common, relatively non-polar aprotic solvents for Buchwald-Hartwig reactions.[5] Toluene is often preferred for its higher boiling point. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation energy for the oxidative addition of electron-deficient aryl bromides.[6] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the Buchwald-Hartwig amination of 2-Bromo-5-fluoro-3-nitroaniline with a generic primary or secondary amine.
Caption: A typical workflow for the Buchwald-Hartwig amination.
Materials:
-
2-Bromo-5-fluoro-3-nitroaniline (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
XPhos-Pd-G3 precatalyst (1-3 mol%)
-
XPhos (1-3 mol%)
-
Cesium Carbonate (Cs2CO3) (2.0 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and hotplate
-
Reaction monitoring tools (TLC plates, LC-MS)
-
Workup and purification supplies (Celite, silica gel, solvents)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-fluoro-3-nitroaniline, the amine, cesium carbonate, XPhos-Pd-G3, and additional XPhos ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and palladium residues.[10][11]
-
Wash the Celite pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[11][12]
Troubleshooting and Considerations
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently active catalyst or deactivation. | Increase catalyst loading or temperature. Ensure a strictly inert atmosphere. |
| Poorly soluble base. | Ensure vigorous stirring to maintain a good suspension of the base. | |
| Side Product Formation | Reaction with the nitro group. | Ensure a weaker base like Cs2CO3 or K3PO4 is used. Avoid overly high temperatures for extended periods. |
| Hydrodehalogenation (replacement of Br with H). | This can occur if the reductive elimination is slow. Using a bulkier ligand can sometimes mitigate this.[1] | |
| Difficulty in Purification | Residual palladium or ligand oxide. | Filtration through Celite is crucial. A plug of silica gel during workup can also help remove polar impurities.[13] |
Conclusion
The Buchwald-Hartwig amination of 2-Bromo-5-fluoro-3-nitroaniline is a challenging yet achievable transformation. Success hinges on a rational approach to selecting the reaction components, with particular attention paid to the catalyst system and the base to accommodate the sterically hindered and electronically demanding nature of the substrate. By employing a modern palladium precatalyst with a bulky biarylphosphine ligand and a mild inorganic base, researchers can effectively construct the desired C-N bond, opening avenues for the synthesis of novel and complex molecules for drug discovery and development.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. [Link]
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
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Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Chemical Science. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia. [Link]
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PubMed Central. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. [Link]
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Books. Chapter 3: Synthetic Methods for Primary Anilines. [Link]
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Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). [Link]
-
AIR Unimi. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
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Macmillan Group. Why C–N and C–O Couplings? [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
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Chemistry Stack Exchange. Purification of Buchwald-Hartwig amination. [Link]
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Reddit. BH amination side products and purification. [Link]
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ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline... [Link]
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Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. [Link]
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-
RSC Publishing. Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. [Link]
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Synthesis of Benzimidazole Derivatives from 2-Bromo-5-fluoro-3-nitroaniline: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of versatile benzimidazole derivatives, commencing from the readily accessible starting material, 2-Bromo-5-fluoro-3-nitroaniline. Benzimidazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] This document provides an in-depth exploration of a robust and efficient synthetic strategy, elucidating the chemical principles, offering a detailed experimental protocol, and outlining the characterization of the resulting products.
Introduction to the Synthetic Strategy
The synthesis of benzimidazole derivatives from 2-Bromo-5-fluoro-3-nitroaniline is a multi-step process that leverages fundamental organic transformations. The overall strategy involves the initial reduction of the nitro group to form a reactive ortho-phenylenediamine intermediate, which then undergoes cyclization with an appropriate electrophile to construct the benzimidazole ring system. This guide will focus on a highly efficient one-pot reductive cyclization approach, which combines the reduction and cyclization steps, thereby streamlining the synthetic process and often improving overall yields.[3][4][5]
The choice of a one-pot procedure is predicated on its numerous advantages in a drug discovery context, including reduced reaction times, minimization of waste, and operational simplicity.[6] The presence of the bromo and fluoro substituents on the aniline starting material provides valuable handles for further chemical modifications, enabling the generation of diverse libraries of benzimidazole derivatives for structure-activity relationship (SAR) studies.
Synthetic Workflow Overview
The synthetic pathway from 2-Bromo-5-fluoro-3-nitroaniline to a 2-substituted-5-bromo-6-fluorobenzimidazole is depicted below. This process involves an in-situ reduction of the nitro group followed by condensation with an aldehyde.
Figure 1: One-pot reductive cyclization workflow.
Detailed Experimental Protocol
This protocol describes a general method for the one-pot synthesis of 2-substituted-5-bromo-6-fluorobenzimidazoles from 2-Bromo-5-fluoro-3-nitroaniline and various aldehydes using sodium dithionite as the reducing agent.[3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-5-fluoro-3-nitroaniline | ≥98% | Commercially available | |
| Aldehyde (e.g., Benzaldehyde) | Reagent grade | Commercially available | A variety of aromatic and aliphatic aldehydes can be used. |
| Sodium Dithionite (Na₂S₂O₄) | ≥85% | Commercially available | Freshly opened container recommended. |
| Ethanol (EtOH) | Anhydrous | Commercially available | |
| Deionized Water | In-house | ||
| Ethyl Acetate (EtOAc) | ACS grade | Commercially available | For extraction. |
| Brine (saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Commercially available | For drying. |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-5-fluoro-3-nitroaniline (1.0 eq) and the desired aldehyde (1.2 eq) in a 1:1 mixture of ethanol and water.
-
Addition of Reducing Agent: To the stirred solution, add sodium dithionite (3.0-4.0 eq) portion-wise over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Extraction: Add ethyl acetate to the reaction mixture and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted-5-bromo-6-fluorobenzimidazole.
Characterization of Products
The synthesized benzimidazole derivatives should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[7]
-
¹H NMR: Expect to observe signals for the aromatic protons on the benzimidazole core and the substituent at the 2-position. The N-H proton of the imidazole ring typically appears as a broad singlet in the downfield region (around 12-13 ppm in DMSO-d₆).[8]
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronic effects of the bromo, fluoro, and 2-substituents.[9]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the imidazole ring.
Expected Spectroscopic Data for 5-Bromo-6-fluoro-1H-benzo[d]imidazole:
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | 7.5 - 8.0 | d, d | J(H,F) ≈ 6-8 |
| ¹H (N-H) | 12.5 - 13.5 | br s | |
| ¹³C | 100 - 150 | various | J(C,F) will be observed |
Note: The exact chemical shifts and coupling constants will vary depending on the solvent and the substituent at the 2-position.[10][11]
Mechanistic Insights
The one-pot reductive cyclization proceeds through a cascade of reactions. The proposed mechanism is as follows:
Figure 2: Proposed reaction mechanism.
Initially, the sodium dithionite reduces the nitro group of 2-Bromo-5-fluoro-3-nitroaniline to an amine, forming the corresponding ortho-phenylenediamine in situ.[12] This diamine then reacts with the aldehyde to form a Schiff base intermediate. Subsequent intramolecular nucleophilic attack of the second amino group onto the imine carbon leads to a dihydrobenzimidazole intermediate, which is then oxidized to the final aromatic benzimidazole product.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding more sodium dithionite. The quality of the sodium dithionite is crucial, as it can degrade upon exposure to air and moisture.
-
Side Products: The formation of side products can occur, particularly if the aldehyde is prone to self-condensation or other side reactions. Purification by column chromatography is usually effective in removing these impurities.
-
Substituent Effects: The electronic nature of the substituent on the aldehyde can influence the reaction rate. Electron-withdrawing groups on the aldehyde can accelerate the initial condensation step.
Conclusion
This guide provides a comprehensive and practical framework for the synthesis of 2-substituted-5-bromo-6-fluorobenzimidazoles from 2-Bromo-5-fluoro-3-nitroaniline. The one-pot reductive cyclization method described is an efficient and versatile approach for generating a library of these important heterocyclic compounds. The detailed protocol, characterization guidelines, and mechanistic insights are intended to support researchers in the successful synthesis and exploration of novel benzimidazole derivatives for drug discovery and development.
References
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Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC. [Link]
-
A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Organic Chemistry Portal. [Link]
-
a facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. LOCKSS. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. PMC. [Link]
-
Synthesis of 2,5-disubstitued benzimidazole using SnCl2-catalyzed reduction system at room temperature. Semantic Scholar. [Link]
-
Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... ResearchGate. [Link]
-
Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole. ResearchGate. [Link]
-
Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. PMC. [Link]
-
Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Semantic Scholar. [Link]
-
Synthesis and Evaluation of Novel Fluorobenzimidazole Derivatives as Antibacterial and Antifungal Agents. Asian Journal of Organic & Medicinal Chemistry. [Link]
-
Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the. Beilstein Journals. [Link]
- A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
-
¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]
- Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
-
A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines. RSC Publishing. [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC. [Link]
-
5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]
-
Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry. [Link]
-
2-Bromo-5-fluorobenzaldehyde. ResearchGate. [Link]
Sources
- 1. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 4. html.rhhz.net [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-5-fluoro-3-nitroaniline
[1][2]
Status: Operational | Topic: Downstream Processing & Purity Enhancement Audience: Medicinal Chemists, Process Development Scientists[1]
The Purification Challenge
Synthesizing 2-Bromo-5-fluoro-3-nitroaniline (typically via nitration of 2-bromo-5-fluoroaniline) presents a classic "Director Conflict" problem. The amino group (strongly activating, ortho/para director) competes with the bromine and fluorine substituents.
-
Target: 3-Nitro isomer (Meta to amine, Ortho to Bromine).[2][1]
-
Major Impurities:
-
4-Nitro isomer: (Para to amine). Often the thermodynamic product.
-
6-Nitro isomer: (Ortho to amine). Stabilized by intramolecular H-bonding.[2]
-
Oxidation byproducts: Azo/azoxy dimers (red/brown tars).
-
Because the 3-nitro position is sterically crowded (sandwiched between the amine and the bulky bromine), it is often the minor product, making its isolation from the 4-nitro and 6-nitro isomers the primary difficulty.[2][1]
Troubleshooting Guide (Q&A)
Issue 1: Recrystallization "Oiling Out"
User Question: I am trying to recrystallize the crude solid from Ethanol/Water, but instead of crystals, a dark oil separates at the bottom. How do I fix this?
Technical Diagnosis: "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or when impurities (like unreacted 2-bromo-5-fluoroaniline) depress the melting point.[2][1] This is common with fluorinated nitroanilines due to their low lattice energy.
Solution Protocol:
-
Switch Solvent System: Avoid pure alcohols. Use a Toluene/Heptane or Dichloromethane (DCM)/Hexane system. The non-polar nature of heptane forces the nitroaniline out without solvating the oily impurities as strongly as water does.
-
The "Seeding at Cloud Point" Technique:
-
Dissolve crude in minimum hot Toluene.
-
Add warm Heptane dropwise until a faint turbidity (cloud point) persists.
-
Stop heating. Add a seed crystal of pure product immediately.
-
Allow to cool very slowly to room temperature with vigorous stirring. The agitation prevents the formation of an oil layer and encourages nucleation on the seed.
-
Issue 2: Chromatographic Separation of Isomers
User Question: TLC shows three spots very close together. I cannot get baseline separation between my target (3-nitro) and the impurities (4-nitro/6-nitro).
Technical Diagnosis: Nitroaniline regioisomers have distinct polarities governed by hydrogen bonding:
-
6-Nitro (Ortho): Forms an intramolecular H-bond (NH...O=N).[2][1] This "hides" the polarity, making it move fastest (highest
). -
4-Nitro (Para): Forms intermolecular H-bonds with silica.[2][1] Moves slowest (lowest
). -
3-Nitro (Meta): Intermediate polarity.[2][1] It lacks the intramolecular bond of the ortho-isomer but has less accessible intermolecular bonding than the para-isomer due to the flanking Br/F groups.
Solution Protocol:
-
Mobile Phase Optimization:
-
Gradient Strategy: Start with 100% Hexane to elute the 6-nitro isomer (fast spot).[2][1] Hold gradient until it clears.[1] Then slowly ramp to 15% EtOAc to elute the 3-nitro target.[1]
Issue 3: Persistent Coloration
User Question: My product is 98% pure by HPLC but retains a reddish-brown color. Is this acceptable?
Technical Diagnosis: No. Nitroanilines should be yellow/orange.[1] Brown/Red indicates oxidation products (azo species) or trace iodine/bromine contaminants. These are radical initiators and can destabilize the compound during storage.
Solution Protocol:
-
Activated Carbon Treatment: Dissolve the compound in warm THF or EtOAc. Add 10 wt% Activated Charcoal . Heat to reflux for 30 mins. Filter through a Celite pad.
-
Bisulfite Wash: If the color persists, wash the organic layer with 10% Sodium Bisulfite (
) to reduce any oxidized halogens.
Experimental Protocols
Protocol A: Fractional Recrystallization for Isomer Enrichment
Best for removing the 4-nitro (para) impurity.[2][1]
| Step | Action | Critical Parameter |
| 1 | Dissolve crude (10g) in Ethanol (95%) . | 5 mL per gram of solid. Heat to reflux ( |
| 2 | Add Water dropwise to the boiling solution. | Stop when persistent turbidity appears (~2-3 mL water).[2][1] |
| 3 | Re-dissolve. | Add 1-2 mL Ethanol to clear the solution.[2][1] |
| 4 | Slow Cooling. | Wrap flask in foil/towel. Cool to RT over 4 hours. |
| 5 | Filtration. | Filter the crystals.[3][4][5] Target (3-nitro) often remains in the mother liquor if 4-nitro crystallizes first (check melting points).[2][1] |
| 6 | Mother Liquor Recovery. | If target is in filtrate, evaporate and recrystallize from Hexane/DCM . |
Protocol B: Acid-Base "Swing" Extraction
Best for removing non-basic impurities (polynitro compounds).[2][1]
-
Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
Extract with 6N HCl (3x).
-
Neutralization:
-
Recovery: Filter the solid or extract back into DCM.
Decision Logic & Workflows
Figure 1: Purification Strategy Decision Tree
Use this logic to select the correct method based on crude purity.
Caption: Strategic workflow for selecting between chromatography and crystallization based on impurity profile.
Figure 2: Isomer Separation Logic (Chromatography)
Understanding the elution order on Silica Gel.
Caption: Elution order on silica gel. The 6-nitro isomer elutes first due to intramolecular hydrogen bonding reducing its effective polarity.[2][1]
References
-
Sigma-Aldrich. 2-Bromo-5-fluoroaniline Product Specification & Safety Data Sheet.[2][1] (Precursor properties and handling).[4][6][7][8] Link
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General guide on solvent selection for substituted aromatics). Link
-
Matrix Fine Chemicals. 2-Bromo-5-nitroaniline Properties.[2][1][9] (Analogous compound data for polarity estimation). Link[2][1]
-
Long Group, UC Berkeley. Fluoroarene Separations in Metal–Organic Frameworks.[1] (Advanced separation concepts for fluoro-isomers). Link[2][1]
-
ChemicalBook. Synthesis and Properties of Bromofluoroanilines. (Reaction pathways and common byproducts). Link
Sources
- 1. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. Home Page [chem.ualberta.ca]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. 2-Bromo-5-nitroaniline | CAS#:10403-47-1 | Chemsrc [chemsrc.com]
Technical Support Center: 2-Bromo-5-fluoro-3-nitroaniline Coupling Reactions
Welcome to the technical support center for synthetic chemists working with 2-Bromo-5-fluoro-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this sterically demanding substrate. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles and achieve successful cross-coupling outcomes.
The Challenge: Understanding the Substrate
2-Bromo-5-fluoro-3-nitroaniline is a challenging substrate for palladium-catalyzed cross-coupling reactions due to a combination of steric and electronic factors. The bromine atom is positioned ortho to a bulky nitro group and meta to the aniline, creating significant steric congestion around the reactive C-Br bond. This steric shield can severely hinder the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2] Furthermore, the strong electron-withdrawing nature of the nitro and fluoro groups deactivates the aromatic ring, making oxidative addition more difficult.
This guide will focus on rationally designed solutions to overcome these intrinsic difficulties.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction shows no conversion, or the yield is extremely low. What is the primary cause?
A1: The most common cause of failure is insufficient catalyst activity to overcome the high activation energy barrier for oxidative addition at the sterically hindered C-Br bond. Standard palladium/triphenylphosphine systems are often ineffective.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sterically hindered cross-coupling.
Detailed Solution:
-
Switch to a State-of-the-Art Ligand: The single most critical variable is the phosphine ligand.[1] Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, are essential.[3] These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species that is small enough to access the crowded C-Br bond.
-
Increase Temperature: Sterically hindered couplings often require higher thermal energy. If you are running the reaction at 80 °C, incrementally increase the temperature to 100 °C or 120 °C. Microwave-assisted heating can also be highly effective for driving difficult couplings to completion.[4][5]
-
Verify Reagent Quality: Ensure all reagents are pure and anhydrous. The base, in particular, should be freshly purchased or dried. Solvents must be rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
Q2: I am observing significant amounts of hydrodehalogenation (replacement of -Br with -H). How can I prevent this?
A2: Hydrodehalogenation is often a result of a slow transmetalation step (in Suzuki coupling) or reductive elimination step, allowing for competing side reactions. It can also be caused by moisture in the reaction.
Solutions:
-
For Suzuki Coupling: Ensure your boronic acid or ester is high quality. Sometimes, using a boronate ester (e.g., a pinacol ester) can lead to cleaner reactions than the corresponding boronic acid. Ensure the base is sufficiently strong and soluble to facilitate transmetalation.[6]
-
For Buchwald-Hartwig Amination: The choice of base is critical. A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu) is necessary to efficiently deprotonate the amine or the N-H precursor, driving the catalytic cycle forward.[7][8]
-
Rigorously Dry Conditions: Ensure your solvent and inert gas are free of water and oxygen. Use Schlenk line or glovebox techniques for optimal results.
Q3: My reaction is messy, with multiple unidentified byproducts. What are potential side reactions?
A3: Besides hydrodehalogenation, other potential side reactions with this substrate include:
-
Homocoupling: Dimerization of your coupling partner (e.g., boronic acid). This points to an issue with the oxidative addition or transmetalation sequence. Re-evaluating the ligand and base is the first step.
-
Denitration: While the C-Br bond is more labile, palladium-catalyzed cleavage of C-NO2 bonds is a known transformation under specific conditions.[9][10] If you are using very harsh conditions or specialized catalysts, this could become a competing pathway. Stick to the recommended catalyst systems to avoid this.
-
Reaction with the Aniline Group: The aniline N-H bond can potentially interact with the catalyst or reagents. While the steric hindrance from the ortho-substituents offers some protection, N-arylation could occur if the intended coupling partner is another amine in a Buchwald-Hartwig reaction.
To minimize byproducts, start with a well-vetted protocol, ensure high-purity reagents, and monitor the reaction closely by TLC or LC-MS to avoid over-running it.
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for this substrate?
A1: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all feasible, provided the correct catalyst system is employed. The choice depends on the desired bond formation (C-C, C-N, or C-sp).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 4. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization solvents for 2-Bromo-5-fluoro-3-nitroaniline
Technical Guide: Recrystallization & Purification of 2-Bromo-5-fluoro-3-nitroaniline
CAS: 1805555-66-1 Formula: C₆H₄BrFN₂O₂ Molecular Weight: 235.01 g/mol
Executive Summary & Solubility Profile
2-Bromo-5-fluoro-3-nitroaniline is a specialized halogenated nitroaniline intermediate used primarily in the synthesis of kinase inhibitors and complex heterocycles. Structurally, the presence of the bulky bromine atom at the C2 position (ortho to the amine) and the nitro group at C3 creates steric torsion, disrupting planarity. This structural feature significantly influences its solubility and crystallization behavior compared to its planar isomers (e.g., 4-nitro variants).
Technical Insight: Unlike planar nitroanilines that stack efficiently (leading to high melting points and low solubility), the steric clash in the 2,3-substitution pattern often lowers the melting point and increases solubility in lipophilic solvents. This increases the risk of "oiling out" during recrystallization.
Solubility Matrix (Class-Based Prediction)
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol / Water | High | Low | Primary | Classic system for nitroanilines. Risk of oiling out if water is added too fast. |
| Ethyl Acetate / Heptane | High | Low | Secondary | Excellent for removing non-polar impurities. Slower crystallization. |
| Toluene | Moderate | Very Low | Tertiary | Best for removing tar/polymeric impurities. |
| DCM / Hexanes | High | Moderate | Polishing | Used for final purity upgrades, not bulk purification. |
Primary Recrystallization Protocol (Ethanol/Water)
This is the standard protocol for purifying halogenated nitroanilines. It relies on the steep solubility curve of the compound in ethanol versus its insolubility in water.
Safety Warning: Nitroanilines are toxic and potential mutagens. Handle in a fume hood with double nitrile gloves.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethanol (95% or absolute) at a ratio of 3-5 mL per gram of crude material.
-
Heat the mixture to reflux (approx. 78°C).
-
Troubleshooting: If solids remain, add Ethanol in 0.5 mL/g increments until fully dissolved. Do not exceed 10 mL/g.
-
-
Hot Filtration (Critical for Tars):
-
If insoluble black specks (tars/inorganics) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Note: Keep the receiving flask hot to prevent premature crystallization.
-
-
Nucleation & Anti-Solvent Addition:
-
Remove the heat source and let the solution cool slightly (to ~60°C).
-
Add warm Deionized Water (50-60°C) dropwise via an addition funnel.
-
Stop point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethanol to clear the solution back to transparency.
-
-
Crystallization:
-
Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Observation: If the product separates as an oil droplets rather than crystals, reheat to redissolve and add a seed crystal.
-
Once at room temperature, cool further in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with a cold 1:1 Ethanol/Water mixture.
-
Dry under vacuum at 40°C.
-
Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?
-
Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the impurity profile is high.
-
Fix:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of pure Ethanol to increase solubility.
-
Seed the solution with a pure crystal of the target compound at a temperature just below the saturation point.
-
Switch to the Ethyl Acetate/Heptane system, which allows for lower boiling points and better control.
-
Q2: My product is colored (dark orange/brown) even after recrystallization.
-
Cause: Oxidation byproducts (azo/azoxy species) or residual iron salts from the reduction step.
-
Fix: Perform a Charcoal Treatment .
-
Dissolve crude in hot Ethanol.
-
Add Activated Carbon (5-10 wt%).
-
Reflux for 15 minutes.
-
Filter hot through Celite.
-
Proceed with crystallization.
-
Q3: How do I remove the regioisomer (e.g., 4-nitro isomer)?
-
Strategy: Regioisomers often have distinct solubility profiles. The 4-nitro isomer is typically more planar and less soluble.
-
Protocol: Use Toluene . The more symmetrical/planar impurities often crystallize out first or are less soluble.
Decision Logic for Purification (DOT Diagram)
The following diagram illustrates the decision process for selecting the correct purification method based on impurity type.
Caption: Workflow for selecting the optimal purification route based on impurity profiling.
References
-
Synthesis of 2-Bromo-5-fluoroaniline (Precursor)
- Method: Hydrogenation of 2-bromo-5-fluoronitrobenzene using Raney Nickel.
- Source: ChemicalBook & Google P
-
URL:
-
Purification of Halogenated Nitroanilines (Analogous Protocols)
- Method: Recrystallization of 2-bromo-5-fluoro-4-nitroaniline (Isomer) using Methanol/DMF systems.
- Source: Google P
-
URL:
-
Commercial Availability & CAS Verification
Sources
- 1. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. 321-17-5|1-Bromo-4,5-difluoro-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 4. 7087-65-2|1-Bromo-3-fluoro-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 5. 1805555-66-1|2-Bromo-5-fluoro-3-nitroaniline|BLD Pharm [bldpharm.com]
- 6. 1416373-06-2|1-Bromo-3,4,5-trifluoro-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 7. 1020718-01-7|2-Bromo-3,4,5-trifluoro-1-nitrobenzene|BLD Pharm [bldpharm.com]
Troubleshooting low conversion rates in nitroaniline reduction
Ticket ID: NR-OPT-2024-X9 Subject: Troubleshooting Low Conversion Rates in Nitroaniline Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Process Chemistry Support Center. You are likely accessing this guide because your nitro reduction—whether via Catalytic Hydrogenation, Transfer Hydrogenation, or Dissolving Metal reduction—has stalled or failed to reach quantitative conversion.
In drug development, "low conversion" is rarely a simple kinetic failure. It is often a symptom of catalyst poisoning , intermediate stalling (hydroxylamine accumulation) , or mass transfer limitations . This guide moves beyond basic textbook procedures to address the mechanistic "why" behind these failures.
Module 1: Catalytic Hydrogenation (Pd/C, Pt/C, Raney Ni)
Status: Gold Standard for Cleanliness / High Risk of Poisoning
The Core Problem: Why did my reaction stop at 60%?
In catalytic hydrogenation, the reduction of the nitro group proceeds through a stepwise mechanism. A common failure mode is the accumulation of N-arylhydroxylamine , which adsorbs strongly to the catalyst surface, preventing fresh nitro substrate from binding. This "choking" effect is exacerbated by heteroatoms (S, N, halides) present in the substrate.
Visualizing the Stall Point
The following diagram illustrates the reduction pathway and the critical "stall point" where hydroxylamine accumulation occurs.
Caption: The reduction pathway showing the kinetic bottleneck at the N-Arylhydroxylamine stage (yellow), often mistaken for catalyst death.
Troubleshooting Q&A
Q: I have 50% conversion by HPLC, but the starting material is gone. Where is it? A: You likely have Hydroxylamine accumulation . N-arylhydroxylamines often co-elute or have weak UV absorbance compared to nitroarenes.
-
Diagnostic: Treat a small aliquot of your reaction mixture with Tollen’s reagent or dilute FeCl3. A rapid color change indicates the presence of hydroxylamine.
-
Fix: Increase the temperature by 10°C or add a Lewis Acid promoter (e.g., 1% FeCl3 or dilute acetic acid) to facilitate the N-O bond cleavage.
Q: The reaction worked on 100mg but failed at 10g. Why? A: This is a Mass Transfer Limitation (H2 Starvation) . Hydrogen gas has poor solubility in organic solvents. At larger scales, the headspace-to-surface area ratio decreases.
-
Fix:
-
Agitation: Ensure the vortex pulls the headspace gas down into the liquid (use a gas-entrainment impeller).
-
Pressure: Increasing pressure from 1 atm (balloon) to 3-5 bar (Parr shaker) forces H2 into solution, overcoming the rate-limiting adsorption step [1].
-
Q: My substrate contains a sulfide/thioether. The reaction won't start. A: Sulfur is a potent catalyst poison that irreversibly binds to Pd active sites.
-
Fix: Switch to Raney Nickel (which is less sensitive to sulfur but requires higher loading) or use Platinum on Carbon (Pt/C) sulfided type, which is designed to be thiotolerant [2].
Module 2: Chemical Reduction (Bechamp / Iron-Acid)
Status: Robust / Messy Workup
The Core Problem: The reaction turned into a solid sludge.
The Bechamp reduction relies on electron transfer from the iron surface. As the reaction proceeds, iron is oxidized to iron oxide/hydroxide sludge, which can coat the remaining iron particles (passivation) or trap your product.
Optimization Protocol: The "Activated Iron" Method
Do not simply dump iron powder into the flask. Surface activation is critical for conversion.
-
Etching: Pre-treat Iron powder (3-5 equiv) with 1N HCl for 5 minutes, then filter and wash with water and ethanol. This removes the oxide layer.
-
Electrolyte: Use Ammonium Chloride (NH4Cl) instead of concentrated HCl for sensitive substrates. It buffers the pH and prevents tar formation.
-
Velocity: Mechanical stirring is non-negotiable. Magnetic stir bars will get stuck in the iron sludge, halting the reaction.
Q: How do I get my product out of the iron sludge? A: The "Celite-EDTA" trick.
-
Dilute the reaction mixture with Ethyl Acetate.
-
Add a saturated solution of EDTA (Disodium salt) or Potassium Sodium Tartrate (Rochelle salt). This chelates the iron ions.
-
Filter through a wide pad of Celite. The chelated iron will pass through or wash off easily, releasing your trapped amine [3].
Module 3: Transfer Hydrogenation (Ammonium Formate)
Status: Scalable / Safe / Temperature Sensitive
The Core Problem: Incomplete conversion despite excess reagents.
Transfer hydrogenation uses Ammonium Formate or Hydrazine as a hydrogen donor. A common issue is the decomposition of the donor before the reduction is complete.
Stoichiometry Table for Optimization
Use this table to adjust your equivalents based on the observed failure mode.
| Observation | Diagnosis | Adjustment |
| Reaction stalls < 50% | Formate decomposed to NH3/CO2 too fast. | Add formate in 3 portions over 1 hour. |
| Sublimation in condenser | Ammonium formate is subliming (White solid). | Use a reflux condenser with cooler water; lower temp to 60°C. |
| Runaway Exotherm | Pd/C catalyzed decomposition is too fast. | Pre-mix formate and substrate before adding catalyst. |
Q: Is my system "Open" or "Closed"? A: This is the most common error.
-
Open System (Reflux): CO2 escapes. This drives entropy but loses hydrogen equivalents. Requires 5-10 equiv of formate.
-
Closed System (Sealed Tube): H2 pressure builds up. Much faster, requires only 2-3 equiv of formate, but carries a pressure hazard. Recommendation: Use a sealed tube behind a blast shield for difficult substrates [4].
Module 4: Chemo-Selectivity (Halogenated Nitroanilines)
Issue: You need to reduce the nitro group but keep a Chlorine/Bromine/Iodine atom on the ring. Pd/C will strip the halogen (Hydrodehalogenation).
Protocol Adjustment:
-
Catalyst Switch: Use 5% Pt/C or 5% Ru/C . Platinum is far less active for dehalogenation than Palladium.
-
Poisoning the Catalyst: Add 0.1 equiv of Diphenylsulfide or use Vanadium-doped Platinum (Pt-V/C) . These modifiers occupy the highly active sites responsible for C-X bond cleavage while leaving the sites for N-O reduction available [5].
References
-
Blaser, H. U., et al. "Heterogeneous catalytic hydrogenation of nitroarenes." Organic Process Research & Development, vol. 7, no. 6, 2003.
-
Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001.
-
Downing, R. S., et al. "Surface modification of iron for nitroarene reduction." Journal of Catalysis, vol. 210, 2002.
-
Paryzek, Z., et al. "Ammonium formate/palladium on carbon: A versatile system for catalytic transfer hydrogenation." Synthesis, vol. 1999, no. 10.
-
Lippincott, M., et al. "Selective Hydrogenation of Halogenated Nitroaromatics." Organic Process Research & Development, vol. 18, 2014.
Disclaimer: All protocols involve hazardous chemicals. Ensure proper PPE and engineering controls (fume hoods, blast shields) are in place before attempting these procedures.
Technical Support Center: Purification of 2-Bromo-5-fluoro-3-nitroaniline
[1]
Executive Summary
Isolating 2-Bromo-5-fluoro-3-nitroaniline (the "3-nitro" target) presents a classic challenge in aromatic substitution chemistry: managing the competing directing effects of the amine (strongly ortho/para), the bromine (weakly ortho/para), and the fluorine (weakly ortho/para).[1][2][3][4][5]
In most synthesis routes, particularly direct nitration of 2-bromo-5-fluoroaniline, the 4-nitro (para) and 6-nitro (ortho) isomers are thermodynamically or kinetically favored.[1] Consequently, if you are targeting the 3-nitro isomer (meta to the amine), you are likely isolating a minor product or cleaning a material synthesized via a specialized route (e.g., reduction of a dinitro precursor).[1]
This guide provides a logic-driven workflow to separate these specific regioisomers based on their distinct physicochemical properties: Intramolecular Hydrogen Bonding (Ortho-isomer) and Lattice Energy (Para-isomer).[1]
Part 1: Diagnostic Triage (Know Your Mixture)
Before attempting purification, you must quantify the isomer ratio. Regioisomers often have identical molecular weights (MW 235.01 g/mol ) but distinct polarities.
Q: How do I definitively identify the isomers in my crude mixture? A: Use 1H NMR and TLC/HPLC in tandem.
-
1H NMR (DMSO-d6):
-
6-nitro (Ortho): Look for a downfield shift of the amine protons (>7.0 ppm) due to intramolecular hydrogen bonding with the adjacent nitro group. The aromatic protons will show distinct coupling constants (
) depending on their proximity to the fluorine. -
4-nitro (Para): Typically shows a symmetric substitution pattern (singlets or weak coupling) if the Br and F are not coupling strongly.[1]
-
3-nitro (Target): The aromatic protons are crowded.[1] Look for specific splitting patterns distinct from the symmetric 4-nitro.
-
-
TLC Behavior (Silica Gel, 20% EtOAc/Hexanes):
-
Top Spot (High
): 6-nitro isomer . The intramolecular H-bond (NH...O=N) "hides" the polar groups, making it behave like a non-polar molecule.[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Middle/Bottom Spot: 3-nitro and 4-nitro isomers.[1] These often co-elute because both have exposed polar amine and nitro groups.
-
Part 2: Purification Workflow
The following decision tree outlines the purification strategy based on the primary impurity.
Figure 1: Strategic workflow for isomer separation. The choice of method depends on whether the impurity is the "non-polar" ortho-isomer or the "insoluble" para-isomer.[1]
Part 3: Troubleshooting Guides (Q&A)
Scenario A: Removing the 6-Nitro Isomer (The "Ortho" Impurity)
Issue: "I have a fast-moving yellow spot on TLC that persists after recrystallization." Diagnosis: This is the 2-bromo-5-fluoro-6-nitroaniline .[1] Because of the intramolecular hydrogen bond between the amine and the nitro group, this molecule is significantly less polar than your target.[5] It resists recrystallization because it is highly soluble in organic solvents.
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica Gel (Standard 40-63 µm).[1]
-
Mobile Phase: Gradient of Hexanes:Dichloromethane (DCM). Start 100% Hexanes
50% DCM.-
Why DCM? DCM provides better selectivity for nitroanilines than Ethyl Acetate, which can cause peak tailing due to strong H-bonding with the silica.[1]
-
-
Step-by-Step:
-
Load: Dry load your sample on Celite. Do not liquid load with MeOH/EtOAc, as this broadens the bands.
-
Elution: The 6-nitro isomer will elute very early (often within 2-3 column volumes).[1]
-
Collection: Collect the early fractions. Your target (3-nitro) will elute significantly later, likely requiring an increase in polarity (add 5-10% EtOAc if retention is too high).[1]
-
Scenario B: Removing the 4-Nitro Isomer (The "Para" Impurity)
Issue: "My product co-elutes with an impurity on the column, or I see a second set of peaks in NMR that won't wash away." Diagnosis: This is likely the 2-bromo-5-fluoro-4-nitroaniline .[1][6] It has similar polarity to the 3-nitro target (both lack internal H-bonding), making chromatographic separation difficult.[1] However, para-substituted anilines typically have much higher lattice energies (higher melting points) and lower solubility.
Protocol: Fractional Recrystallization
-
Solvent System: Ethanol/Water or Toluene/Heptane.
-
The Logic: You want a solvent where the impurity (4-nitro) crystallizes out first (if it's the major component) or stays in solution (if it's the minor component and you can crystallize the target). Assuming 3-nitro is the target and 4-nitro is a minor impurity:
-
Step-by-Step:
-
Dissolution: Dissolve the mixture in minimal boiling Ethanol (95%).
-
Seeding: If you have a pure seed crystal of the 3-nitro target, add it at roughly 50°C.
-
Slow Cooling: Allow to cool to room temperature slowly (wrap the flask in foil).
-
Filtration:
-
If 4-nitro is the major impurity:[1] It often precipitates first due to high symmetry/packing. Filter it off; your target is in the filtrate.
-
If 3-nitro is the major component:[1] It should crystallize.[2][7] The 4-nitro impurity, being in lower concentration, should remain dissolved in the mother liquor (provided you didn't evaporate too far).[1]
-
-
Part 4: Comparative Data & Properties
| Property | 6-Nitro Isomer (Ortho) | 3-Nitro Isomer (Target) | 4-Nitro Isomer (Para) |
| Position of NO2 | C6 (Ortho to NH2) | C3 (Meta to NH2) | C4 (Para to NH2) |
| Polarity ( | Low (High | High (Low | High (Low |
| H-Bonding | Intramolecular (Internal) | Intermolecular | Intermolecular |
| Solubility | High in non-polar solvents | Moderate | Low (High Lattice Energy) |
| Separation Method | Chromatography (Elutes 1st) | Target | Recrystallization (Precipitates) |
Part 5: Frequently Asked Questions (FAQs)
Q: My compound is "oiling out" during recrystallization. What is happening? A: This is common with fluorinated nitroanilines.[6] The melting point is depressed by the impurities.
-
Fix: Use the "Cloud Point" method. Dissolve in a good solvent (e.g., THF or Acetone), then dropwise add a bad solvent (Hexane or Water) until a persistent cloudiness appears. Heat slightly to redissolve, then cool very slowly with vigorous stirring. Scratching the glass or adding a seed crystal is critical here.
Q: Can I use Acid-Base extraction to separate them?
A: Generally, no .[1] The
Q: Is there a specific HPLC column for this?
A: Yes. If standard C18 fails, switch to a PFP (Pentafluorophenyl) column. PFP phases interact specifically with the
References
-
BenchChem Technical Support. (2026). A Validated Protocol for the Regioselective Nitration of 2-Bromo-5-fluoroaniline. Retrieved from 6[1]
-
PubChem. (2025).[8][9] 2-Bromo-5-fluoro-4-nitroaniline Compound Summary. National Library of Medicine. Retrieved from 8[1]
-
Google Patents. (2017). Method for synthesizing 2-bromo-5-fluoro-4-nitroaniline (CN110627655A).[1] Retrieved from 1[1]
-
SIELC Technologies. (n.d.). Separation of 4-Bromo-3-nitroanisole (and similar isomers) on Newcrom R1 HPLC column. Retrieved from 10[1]
Sources
- 1. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 2. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. scribd.com [scribd.com]
- 6. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromo-5-fluoroaniline 97 1003-99-2 [sigmaaldrich.com]
- 10. Separation of 4-Bromo-3-nitroanisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Coupling 2-Bromo-5-fluoro-3-nitroaniline
Ticket ID: #CPL-2Br-5F-3NO2 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Catalyst Selection & Troubleshooting for Sterically Hindered, Electron-Deficient Aryl Bromides
Case Overview: The "Deactivated" Substrate
You are attempting to couple 2-Bromo-5-fluoro-3-nitroaniline . This is not a standard aryl bromide. It presents a "Perfect Storm" of three competing challenges that will deactivate standard catalysts like
-
Steric Crowding (The Ortho-Effect): The bromine at C2 is sandwiched between an amine (C1) and a nitro group (C3). This creates a "di-ortho" substituted environment, making oxidative addition sterically difficult.
-
Catalyst Poisoning (The Free Amine): The unprotected primary amine (
) is a competent ligand. It will bind to electrophilic Pd(II) species, displacing your phosphine ligands and forming inactive "Pd-amine" complexes (precipitating as Pd black). -
Electronic Deactivation: While the electron-withdrawing nitro and fluoro groups generally assist oxidative addition (by making the ring electron-poor), the nitro group is prone to reduction or coordination to the metal center, interfering with the catalytic cycle.
Decision Matrix: Catalyst Selection Strategy
Do not guess. Use this logic flow to select your catalyst system.
Figure 1: Catalyst Selection Decision Tree. Use XPhos for free amines in Suzuki coupling to prevent catalyst poisoning. For C-N coupling, protection is highly recommended.
Module 1: Suzuki-Miyaura Coupling (C-C Bond)[1]
The Problem:
Standard ligands (
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)
We utilize XPhos or SPhos . These ligands are massive. They form a "roof" over the Palladium center, physically blocking the substrate's nitrogen from coordinating while still allowing the oxidative addition of the C-Br bond.
Recommended Protocol (Unprotected Substrate)
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| Catalyst | XPhos Pd G3 | 0.02 - 0.05 | Pre-catalyst that activates rapidly without reducing agents. |
| Base | 2.0 - 3.0 | Weak base essential to prevent nitro-group degradation. | |
| Solvent | THF : Water (10:1) | - | Water is required for boronic acid activation. |
| Temp | 60°C - 80°C | - | Mild heat; avoid reflux if possible to prevent dehalogenation. |
Step-by-Step:
-
Charge Solids: Add Substrate (1.0 eq), Boronic Acid (1.2 eq),
(3.0 eq), and XPhos Pd G3 (2-5 mol%) to a vial. -
Degas (Critical): Seal the vial. Evacuate and backfill with Argon (
).[8] Note: Nitro groups are sensitive to oxygen in radical pathways; strict inert atmosphere is required. -
Solvent Addition: Add degassed THF/Water mixture via syringe.
-
Reaction: Stir at 60°C. Monitor by LCMS.
-
Success Marker: Clear to light orange solution.
-
Failure Marker: Immediate formation of black precipitate (Pd black) indicates ligand dissociation.
-
Module 2: Buchwald-Hartwig Amination (C-N Bond)[1][8]
The Problem:
You are trying to couple an amine onto a molecule that already has an amine.
-
Homocoupling: The substrate can couple with itself.
-
Chemosensitivity: Strong bases (NaOtBu) often used in Buchwald reactions will attack the nitro group or cause polymerization.
The Solution: BrettPhos & Weak Bases
BrettPhos is the ligand of choice for primary amines. However, for this specific substrate, protecting the aniline first (e.g., Boc-protection) is the most robust route. If you must couple the free amine, use the protocol below.
Recommended Protocol (Direct Coupling)
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| Catalyst | BrettPhos Pd G3 | 0.05 | Specialized for primary amine coupling. |
| Base | 2.5 | Weaker base than NaOtBu; safer for nitro groups. | |
| Solvent | 1,4-Dioxane | - | High boiling point, good solubility. |
| Temp | 90°C | - | Higher energy barrier due to steric crowding. |
Troubleshooting Guide (FAQ)
Q1: The reaction turns black immediately, and I recover the starting material.
Diagnosis: "Pd Black" formation. The active Pd(0) species is unstable.
Root Cause: The free amine on your substrate is displacing the phosphine ligand.
Fix: Switch to XPhos Pd G3 or SPhos Pd G3 . These precatalysts contain the ligand pre-bound in a stable cycle and release the active species slowly. Do not use
Q2: I see the product mass, but also a mass of [Product - Br + H].
Diagnosis: Hydrodehalogenation.[9] Root Cause: The "Hydride" pathway is outcompeting the coupling. This usually happens when the catalytic cycle stalls after oxidative addition. Fix:
-
Lower the Temperature: High heat favors
-hydride elimination. -
Change Solvent: Switch from alcohols (isopropanol/ethanol) to aprotic solvents (THF, Toluene) to remove hydride sources.
-
Increase Catalyst Loading: Push the cycle forward faster.
Q3: My yield is low (<30%), and I see many impurities by TLC.
Diagnosis: Nitro group interference.
Root Cause: The nitro group is participating in redox chemistry or coordinating to the Pd.
Fix: Ensure your base is anhydrous and weak (
Mechanism of Failure (Visualized)
Understanding why the reaction fails is key to fixing it.
Figure 2: Competition between Catalysis and Poisoning. The free amine competes for the Pd center. Bulky ligands (XPhos) prevent the "Poisoning" path.
References
-
Buchwald, S. L., et al. "Palladium-catalyzed cross-coupling reactions of amine-containing aryl halides." Journal of the American Chemical Society, 2008.
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.[3][7]
-
Sigma-Aldrich Technical Guide. "Buchwald-Hartwig Cross Coupling Reaction User Guide."
-
BenchChem. "Navigating Catalyst Selection for Suzuki Coupling with Sterically Hindered Aryl Bromides."
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents [organic-chemistry.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C[bond]C, C[bond]N, and C[bond]O bond-forming cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Solving solubility issues of 2-Bromo-5-fluoro-3-nitroaniline in water
Welcome to the technical support guide for 2-Bromo-5-fluoro-3-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a substituted nitroaniline, this molecule presents significant hydrophobicity, making its handling and application in aqueous experimental systems a common bottleneck.
This guide provides a structured approach to understanding and overcoming these solubility issues, moving from fundamental principles to advanced, actionable protocols. Our goal is to empower you with the scientific rationale behind each technique, enabling you to make informed decisions for your specific experimental needs.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of 2-Bromo-5-fluoro-3-nitroaniline.
Q1: Why is 2-Bromo-5-fluoro-3-nitroaniline so poorly soluble in water?
A1: The low aqueous solubility of this compound is a direct consequence of its molecular structure. Several key features contribute to its hydrophobicity:
-
Aromatic Ring: The core benzene ring is inherently nonpolar and lipophilic, resisting interaction with polar water molecules.
-
Halogen Substituents: The bromine (Bromo) and fluorine (fluoro) atoms are highly electronegative but also increase the molecule's overall lipophilicity and molecular weight, further disfavoring dissolution in water.
-
Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group that contributes to the molecule's chemical properties but does not significantly enhance its interaction with water. The electron-withdrawing nature of the nitro group makes nitroaromatic compounds generally resistant to oxidative degradation[1].
-
Crystal Lattice Energy: In its solid state, the molecules are tightly packed in a crystal lattice. For dissolution to occur, energy must be supplied to overcome these intermolecular forces. If the energy released from the interaction between the compound and water molecules (hydration energy) is less than the lattice energy, solubility will be poor. Introducing polar functional groups can sometimes be offset by an increase in lattice energy due to intermolecular contacts like hydrogen bonds[2].
Q2: I'm starting a new experiment. What is the quickest way to try and dissolve this compound?
A2: For initial screening or non-biological assays where the solvent's effect is minimal, using a water-miscible organic co-solvent is the most direct approach.[3][4][5] Start by dissolving the compound in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a concentrated stock solution. This stock can then be serially diluted into your aqueous buffer or media. Be mindful of the final co-solvent concentration, as high levels (typically >1%) can affect experimental outcomes, especially in cell-based assays.
Q3: Can I use pH adjustment to increase the solubility?
A3: Yes, pH adjustment is a viable and effective technique for ionizable compounds.[] 2-Bromo-5-fluoro-3-nitroaniline contains a weakly basic aniline group (-NH₂).
-
Mechanism: By lowering the pH of the aqueous solution with a suitable acid (e.g., HCl), the aniline group can be protonated to form an ammonium salt (-NH₃⁺). This charged species is significantly more polar and, therefore, more soluble in water than the neutral molecule.[7]
-
Considerations: The effectiveness of this method depends on the compound's pKa (the pH at which 50% of the compound is ionized). You will need to lower the pH of your solvent to at least 1-2 units below the pKa of the aniline group to achieve significant protonation and a corresponding increase in solubility.[2] It is crucial to ensure that the required pH is compatible with your experimental system and does not cause compound degradation.
Q4: My experiment is sensitive to organic solvents. What are my alternatives?
A4: When co-solvents are not an option, two powerful techniques are the use of surfactants or cyclodextrins.
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in water.[8][9] The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic outer shell keeps the entire complex dissolved in the aqueous phase.[10][11][12]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate hydrophobic "guest" molecules, like 2-Bromo-5-fluoro-3-nitroaniline, forming a water-soluble "inclusion complex."[15][][17] This is a widely used method in pharmaceutical formulations to improve the solubility and stability of hydrophobic drugs.[13][15]
Q5: How do I know if my compound is fully dissolved or if it's a fine suspension?
A5: This is a critical question for experimental accuracy. Visual inspection is the first step; a true solution will be clear and free of any visible particles or turbidity. For a more rigorous assessment, especially after dilution from a stock, you can filter the solution through a 0.22 µm or 0.45 µm syringe filter. If the compound has precipitated, the concentration in the filtrate (as measured by UV-Vis spectrophotometry or HPLC) will be lower than the expected concentration.
Q6: Are there any stability issues I should be aware of when working with this compound?
A6: Yes. Nitroaromatic compounds can be susceptible to specific degradation pathways. It is advisable to perform forced degradation studies to understand the stability of your compound under various stress conditions.[18][19]
-
Photodegradation: Aromatic nitro compounds can be sensitive to light, particularly UV light, which can induce photoreduction or other reactions.[20] It is good practice to protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Chemical Degradation: The nitro group can be reduced to an amino group under certain reductive conditions. Be aware of any reducing agents in your experimental system. The stability should also be checked across a range of pH values, as hydrolysis can occur under strongly acidic or basic conditions.[18]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for solubilizing 2-Bromo-5-fluoro-3-nitroaniline and verifying its concentration.
Decision-Making Workflow for Solubility Enhancement
Before selecting a protocol, use the following workflow to determine the most appropriate strategy for your experimental context.
Caption: Workflow for selecting a solubilization method.
Protocol 1: Solubilization Using Co-solvents
This method is ideal for creating high-concentration stock solutions for subsequent dilution into aqueous media.[3][21][22]
Principle: Co-solvents work by reducing the polarity of the water, making the overall solvent system more favorable for dissolving nonpolar solutes.[4][23]
Materials:
-
2-Bromo-5-fluoro-3-nitroaniline
-
DMSO (Dimethyl Sulfoxide) or DMF (N,N-Dimethylformamide)
-
Vortex mixer
-
Calibrated analytical balance
-
Volumetric flasks
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of the compound.
-
Add Co-solvent: Add a small volume of DMSO or DMF to the solid compound. Aim for a high target concentration (e.g., 10-50 mM) to minimize the final co-solvent percentage in your experiment.
-
Dissolve: Vortex the mixture vigorously for 1-2 minutes. Gentle warming in a water bath (30-40°C) can be applied if dissolution is slow, but be cautious of potential degradation.
-
Bring to Volume: Once fully dissolved (solution should be clear), transfer the solution to a volumetric flask and add co-solvent to reach the final desired volume.
-
Storage: Store the stock solution in an amber glass vial at -20°C or -80°C to minimize degradation and solvent evaporation.
-
Application: When preparing your working solution, add the stock solution to your aqueous buffer dropwise while vortexing to prevent precipitation. Ensure the final co-solvent concentration is below the tolerance level of your assay (e.g., <0.5% v/v).
Protocol 2: Solubilization Using pH Adjustment
This method is effective if the experimental system can tolerate an acidic pH.
Principle: The weakly basic aniline group on the molecule can be protonated in an acidic environment, forming a more water-soluble salt.[7][24]
Materials:
-
2-Bromo-5-fluoro-3-nitroaniline
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare Acidic Buffer: Prepare your desired aqueous buffer and adjust the pH to a starting point of ~3.0 using 0.1 M HCl.
-
Add Compound: Add the weighed compound directly to the acidic buffer.
-
Stir to Dissolve: Place the container on a stir plate and stir at room temperature. Allow at least 1-2 hours for equilibration.
-
Check for Dissolution: Observe the solution. If the compound has not fully dissolved, incrementally decrease the pH by 0.5 units and continue stirring.
-
Final pH Adjustment: Once the compound is dissolved, you can very cautiously adjust the pH upwards if needed, but be aware that the compound may precipitate as you approach its pKa.
-
Validation: It is critical to confirm that the compound remains in solution at the final working pH before proceeding with the experiment.
Protocol 3: Solubilization Using Surfactants
This is a powerful technique for solvent-sensitive applications. Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL are commonly used.[9]
Principle: Surfactant molecules form micelles in water, which encapsulate the hydrophobic compound and render it soluble.[8][10][11][12]
Caption: Cyclodextrin host-guest complex formation.
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD (e.g., 10-40% w/v) in your aqueous buffer.
-
Add Compound: Add an excess amount of the compound to the cyclodextrin solution.
-
Equilibrate: Tightly seal the container and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-72 hours to allow the system to reach equilibrium.
-
Separate Phases: Filter the suspension through a 0.22 µm PVDF syringe filter to remove the undissolved solid.
-
Determine Concentration: The concentration of the dissolved compound in the clear filtrate must be determined analytically using Protocol 5.
Protocol 5: Experimental Determination of Solubility
This protocol allows you to quantify the solubility of the compound achieved with a given method. The Shake-Flask method followed by UV-Vis analysis is described here.
Principle: An excess of the solid compound is equilibrated with the solvent. After removing the undissolved solid, the concentration of the dissolved compound in the saturated solution is measured. This concentration is, by definition, the solubility. [25][26] Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Calibrated analytical balance and volumetric flasks
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (ensure they do not bind your compound)
Procedure:
-
Prepare a Calibration Curve: a. Prepare a high-concentration stock solution of the compound in a solvent where it is freely soluble (e.g., Methanol or Acetonitrile). b. Perform a serial dilution to create a series of standards of known concentrations. c. Measure the absorbance of each standard at the compound's λ_max (wavelength of maximum absorbance). d. Plot Absorbance vs. Concentration and perform a linear regression. This curve is essential for determining the concentration of your unknown samples.
-
Equilibrate the Sample: a. Add an excess amount of the solid compound to a known volume of your chosen solvent system (e.g., water, buffer, or a surfactant/cyclodextrin solution) in a sealed glass vial. "Excess" means enough solid remains visible after equilibration. b. Place the vial in a temperature-controlled shaker and agitate for 24-48 hours to ensure equilibrium is reached.
-
Sample and Analyze: a. Allow the vial to sit undisturbed for at least 2 hours for the solid to settle. b. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial. c. Dilute the filtered sample with the appropriate solvent (the same one used for the calibration curve) to bring its absorbance into the linear range of your calibration curve. d. Measure the absorbance of the diluted sample.
-
Calculate Solubility: a. Use the linear regression equation from your calibration curve to calculate the concentration of the diluted sample. b. Multiply this concentration by your dilution factor to determine the concentration in the original saturated solution. This value is the equilibrium solubility.
Data Summary
While specific experimental solubility data for 2-Bromo-5-fluoro-3-nitroaniline is not widely published, the physicochemical properties of structurally similar compounds predict its behavior.
| Property | Predicted/Reported Value | Implication for Aqueous Solubility | Source |
| Molecular Formula | C₆H₄BrFN₂O₂ | - | [27] |
| Molecular Weight | 235.01 g/mol | Higher molecular weight generally correlates with lower solubility. | [27] |
| XLogP3 | 1.9 | A positive value indicates a preference for a lipophilic environment over water, confirming low aqueous solubility. | [27] |
| Aqueous Solubility | Practically Insoluble | Direct evidence of the need for solubility enhancement techniques. | [28] |
| Melting Point | 152-156 °C | A relatively high melting point suggests strong crystal lattice energy, which must be overcome for dissolution. | [28] |
Note: Data is for the related isomer 2-Bromo-5-fluoro-4-nitroaniline, as it is more commonly documented. The principles and solubility challenges are expected to be highly similar.
References
-
Cosolvent - Wikipedia. Wikipedia. [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Center for Biotechnology Information (PMC). [Link]
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]
-
Solubilization by surfactants: Significance and symbolism. ScienceDirect. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. ACS Publications. [Link]
-
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Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. [Link]
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Validation & Comparative
Navigating the Fragmentation Labyrinth: A Comparative Guide to the Mass Spectrometry of 2-Bromo-5-fluoro-3-nitroaniline
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the anticipated mass spectrometry fragmentation of 2-Bromo-5-fluoro-3-nitroaniline, a multifaceted molecule presenting a unique analytical challenge due to its combination of halogen and nitro functionalities on an aniline scaffold.
This document moves beyond a theoretical recitation of fragmentation rules, offering a comparative analysis with structurally related analogues. By understanding the fragmentation behavior of simpler, yet related, molecules, we can build a predictive and robust framework for interpreting the mass spectrum of our target compound. The experimental protocols detailed herein are designed to be self-validating, ensuring that researchers can confidently apply these methodologies in their own laboratories.
The Analytical Challenge: Unpacking the Influences of Bromo, Fluoro, and Nitro Substituents
The fragmentation of 2-Bromo-5-fluoro-3-nitroaniline under electron ionization (EI) is governed by the interplay of its functional groups. The aniline core provides a primary site for ionization, while the bromo, fluoro, and nitro substituents exert significant electronic and steric effects that dictate the subsequent fragmentation pathways.
-
Aniline Moiety : Aromatic amines typically exhibit a strong molecular ion peak. Common fragmentation pathways include the loss of neutral molecules such as hydrogen cyanide (HCN) or ammonia (NH3).[1]
-
Nitro Group : The nitro group is a strong electron-withdrawing group and its fragmentation is well-characterized. Common losses include the nitro radical (•NO2) and nitric oxide (NO). In some cases, particularly with ortho substituents, rearrangements leading to the loss of a hydroxyl radical (•OH) can occur.[2][3][4]
-
Halogen Substituents : Bromine and fluorine introduce further complexity. Bromine, with its characteristic isotopic pattern (79Br and 81Br in nearly a 1:1 ratio), will result in a distinctive M+2 peak for bromine-containing fragments.[5] Fluorine, being highly electronegative, can influence the stability of adjacent ions and may be lost as a neutral radical (•F) or as hydrogen fluoride (HF).[5][6]
The relative positions of these substituents on the aromatic ring will also play a crucial role in directing fragmentation, with potential for ortho-effects between adjacent groups.[3]
A Comparative Framework: Predicting Fragmentation by Analogy
To construct a probable fragmentation pattern for 2-Bromo-5-fluoro-3-nitroaniline, we will compare it with the known or expected fragmentation of simpler, related molecules.
| Compound | Molecular Weight ( g/mol ) | Key Predicted Fragment Ions (m/z) and Neutral Losses | Distinguishing Features |
| Aniline | 93.13 | 93 (M+•), 66 ([M-HCN]+•), 65 ([M-H2CN]•+) | Loss of HCN is characteristic. |
| 2-Nitroaniline | 138.12 | 138 (M+•), 121 ([M-OH]•+), 92 ([M-NO2]+), 91 ([M-HNO2]+•) | ortho-effect leading to water loss from the protonated molecular ion.[2] |
| 4-Bromoaniline | 172.03 | 171/173 (M+•), 92 ([M-Br]+), 65 ([M-Br-HCN]+) | Characteristic bromine isotopic pattern. |
| 2-Bromo-5-nitroaniline | 217.02 | 216/218 (M+•), 170/172 ([M-NO2]+), 90 ([M-Br-NO2]+) | Isotopic signature of bromine; loss of nitro group.[7] |
| 2-Bromo-5-fluoroaniline | 190.01 | 189/191 (M+•), 110 ([M-Br]+), 83 ([M-Br-HCN]+) | Bromine isotopic pattern; initial loss of bromine is likely.[8] |
| 2-Bromo-5-fluoro-3-nitroaniline | 235.01 | 234/236 (M+•), 188/190 ([M-NO2]+), 155 ([M-Br-HF]+), 109 ([M-Br-NO2]+), 82 ([M-Br-NO2-HCN]+) | Complex spectrum with bromine isotopic signatures on multiple fragments. Initial loss of the nitro group is highly probable. |
Table 1: Comparative Predicted Fragmentation of 2-Bromo-5-fluoro-3-nitroaniline and Related Compounds.
Proposed Fragmentation Pathways for 2-Bromo-5-fluoro-3-nitroaniline
Based on the comparative analysis, the following fragmentation pathways are proposed for 2-Bromo-5-fluoro-3-nitroaniline under electron ionization.
Caption: Proposed primary fragmentation pathways for 2-Bromo-5-fluoro-3-nitroaniline.
The molecular ion (m/z 234/236) is expected to be observed, with the characteristic bromine isotopic pattern. The most probable initial fragmentation is the loss of the nitro group (a loss of 46 Da) to form the fragment at m/z 188/190. Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN, 27 Da) from this fragment. An alternative pathway could be the initial loss of the bromine radical (79/81 Da).
Experimental Protocol: GC-MS Analysis
A robust and reproducible method for analyzing 2-Bromo-5-fluoro-3-nitroaniline is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.
4.1. Sample Preparation
-
Prepare a stock solution of 2-Bromo-5-fluoro-3-nitroaniline at a concentration of 1 mg/mL in a high-purity volatile solvent such as methanol or acetonitrile.
-
Perform serial dilutions to a final concentration of approximately 1-10 µg/mL for analysis.
4.2. Instrumentation
-
Gas Chromatograph : Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer : Agilent 5977B GC/MSD (or equivalent)
-
GC Column : A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
4.3. GC-MS Parameters
| Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for good sensitivity and peak shape. |
| Injection Mode | Splitless | Maximizes transfer of the analyte to the column for trace-level analysis. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | Provides good separation from potential impurities and ensures elution of the analyte. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for creating fragment ions. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation patterns and library matching. |
| Source Temperature | 230 °C | Optimal for ionization efficiency and minimizing source contamination. |
| Quadrupole Temperature | 150 °C | Maintains ion transmission and prevents contamination. |
| Scan Range | m/z 40 - 300 | Covers the molecular ion and expected fragment ions. |
Table 2: Recommended GC-MS Parameters.
Caption: Experimental workflow for GC-MS analysis.
Conclusion and Future Perspectives
While no direct experimental spectrum for 2-Bromo-5-fluoro-3-nitroaniline is publicly available at the time of this writing, a comprehensive and scientifically sound prediction of its fragmentation pattern can be achieved through a comparative analysis with structurally related compounds. The interplay of the bromo, fluoro, and nitro substituents on the aniline core is expected to yield a complex yet interpretable mass spectrum. The provided GC-MS protocol offers a robust starting point for the empirical analysis of this and similar molecules. Future work involving high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) would provide further confirmation of the proposed fragmentation pathways and allow for the unambiguous identification of fragment ion compositions.
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A Comparative Guide to the Reactivity of 2-Bromo-5-fluoro-3-nitroaniline and its Non-Fluorinated Analogs
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful method for forging new bonds on electron-deficient aromatic systems. The reactivity of the substrates in these reactions is exquisitely sensitive to the electronic nature and substitution pattern of the aromatic ring.
This guide provides an in-depth comparison of the reactivity of 2-Bromo-5-fluoro-3-nitroaniline against its non-fluorinated counterparts, namely 2-Bromo-3-nitroaniline and 4-Bromo-3-nitroaniline . We will explore the mechanistic underpinnings that govern their reactivity, present a robust experimental protocol for a comparative study, and interpret the expected results. The central focus is to elucidate the profound impact of fluorine substitution on the kinetic profile of SNAr reactions in a complex, multi-substituted aniline system.
Theoretical Background and Mechanistic Insights
Nucleophilic Aromatic Substitution (SNAr) reactions typically proceed through a two-step addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on an electron-poor aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The reaction rate is critically dependent on the stability of this intermediate. The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial as they delocalize the negative charge, stabilizing the Meisenheimer complex and accelerating the reaction.[3][4][5]
The overall reactivity of a substituted aniline in an SNAr reaction is a delicate balance of competing electronic effects:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group through both resonance and inductive effects.[6] It strongly activates the ring for nucleophilic attack, especially when positioned ortho or para to the leaving group, as it can directly participate in the delocalization of the negative charge in the Meisenheimer intermediate.[2]
-
Amino Group (-NH₂): A strong electron-donating group (EDG) through resonance, which deactivates the ring towards nucleophilic attack by increasing electron density.[6][7] Its presence generally retards SNAr reactions.
-
Halogens (-F, -Br): Halogens exhibit a dual electronic nature. They are inductively electron-withdrawing due to their high electronegativity but are electron-donating through resonance due to their lone pairs.[6] In the context of SNAr, the inductive effect typically dominates.
-
Fluorine (-F): As the most electronegative element, fluorine exerts a potent inductive electron-withdrawing effect, which significantly activates the aromatic ring towards nucleophilic attack.[3][8] This activation often outweighs its poor leaving group ability, a phenomenon known as the "element effect" where the order of reactivity for halogens as leaving groups in SNAr is F > Cl ≈ Br > I.[4][9] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's electron-withdrawing nature, not the subsequent breaking of the carbon-halogen bond.[3][8]
-
Bromine (-Br): Less electronegative than fluorine, bromine has a weaker inductive withdrawing effect. It is, however, a better leaving group than fluorine in traditional SN2 reactions, though this is less critical in the SNAr mechanism.[8]
-
Comparative Electronic Analysis
Let's analyze the electronic landscape of our target molecule and its analogs at the site of substitution (C2, bonded to Bromine):
-
2-Bromo-5-fluoro-3-nitroaniline (Target Molecule):
-
Activation: The powerful -NO₂ group is ortho to the bromine leaving group, providing strong activation and stabilization for the Meisenheimer complex. The fluorine atom at the C5 position, though meta to the leaving group, exerts a significant global deactivation of the ring via its strong inductive effect, making the entire system more electrophilic and susceptible to nucleophilic attack.
-
Deactivation: The -NH₂ group is also ortho to the bromine, which introduces a deactivating resonance effect.
-
Net Effect: The combined strong activation from the ortho-nitro group and the global ring deactivation from the fluorine atom are expected to overcome the deactivating effect of the ortho-amino group, leading to high reactivity.
-
-
2-Bromo-3-nitroaniline (Analog 1):
-
Activation: Similar to the target, the -NO₂ group is ortho to the bromine, providing strong activation.
-
Deactivation: The -NH₂ group is also ortho to the bromine.
-
Net Effect: This molecule lacks the additional inductive activation provided by the fluorine atom. Therefore, its reactivity is predicted to be significantly lower than its fluorinated counterpart.
-
-
4-Bromo-3-nitroaniline (Analog 2):
-
Activation: The -NO₂ group is meta to the bromine leaving group. This positioning prevents it from directly participating in resonance stabilization of the negative charge of the Meisenheimer complex. Its activating influence is thus limited to a weaker inductive effect.[3]
-
Deactivation: The -NH₂ group is para to the bromine, exerting a strong deactivating resonance effect.
-
Net Effect: With the primary activating group (-NO₂) in a less favorable meta position and a deactivating group in the para position, this isomer is expected to be the least reactive of the three.
-
Based on this analysis, the predicted order of reactivity towards SNAr is: 2-Bromo-5-fluoro-3-nitroaniline > 2-Bromo-3-nitroaniline > 4-Bromo-3-nitroaniline
Experimental Design for Reactivity Comparison
To empirically validate our theoretical predictions, a parallel experiment can be designed to compare the reaction rates of the three compounds with a model nucleophile, such as piperidine. The progress of the reaction can be monitored by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow Diagram
Caption: Fig 1. Experimental workflow for comparative reactivity study.
Detailed Experimental Protocol
Objective: To compare the rate of nucleophilic aromatic substitution of 2-Bromo-5-fluoro-3-nitroaniline, 2-Bromo-3-nitroaniline, and 4-Bromo-3-nitroaniline with piperidine.
Materials:
-
2-Bromo-5-fluoro-3-nitroaniline
-
2-Bromo-3-nitroaniline[10]
-
Piperidine
-
Dimethyl Sulfoxide (DMSO, anhydrous)[13]
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
Reaction vials with septa
-
Stirring hotplate
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of each aniline substrate in anhydrous DMSO.
-
Prepare a 0.05 M solution of the internal standard in anhydrous DMSO.
-
Prepare a 1.0 M solution of piperidine in anhydrous DMSO.
-
-
Reaction Setup (performed in triplicate for each substrate):
-
To a 4 mL reaction vial containing a small stir bar, add 1.0 mL of the respective aniline stock solution (0.2 mmol, 1.0 eq).
-
Add 0.5 mL of the internal standard solution.
-
Place the vials in a preheated heating block set to 80°C and allow them to equilibrate for 5 minutes.
-
Initiate the reactions by adding 0.4 mL of the piperidine stock solution (0.4 mmol, 2.0 eq) to each vial.
-
-
Reaction Monitoring:
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw a 50 µL aliquot from each reaction mixture.
-
Immediately quench the aliquot in a vial containing 950 µL of a 1:1 mixture of acetonitrile and 0.1% formic acid in water.
-
-
Analysis:
-
Analyze the quenched samples by LC-MS.
-
Monitor the disappearance of the starting material and the appearance of the product.
-
Calculate the percent conversion at each time point by comparing the peak area ratio of the starting material to the internal standard against the ratio at t=0.
-
Data Presentation and Interpretation
The following table summarizes the expected, hypothetical data from the comparative experiment. The results are designed to align with the mechanistic principles discussed earlier.
| Compound | Structure | Predicted Role of Substituents | Expected Time for >95% Conversion (h) | Expected Yield (%) |
| 2-Bromo-5-fluoro-3-nitroaniline | ![]() | -NO₂: ortho, strong activation-F: meta, strong inductive activation-NH₂: ortho, deactivation | 2 | >98% |
| 2-Bromo-3-nitroaniline | ![]() | -NO₂: ortho, strong activation-NH₂: ortho, deactivation | 8 | ~90% |
| 4-Bromo-3-nitroaniline | ![]() | -NO₂: meta, weak activation-NH₂: para, strong deactivation | >24 | <20% |
(Note: Structural images are placeholders for actual chemical structures.)
Interpretation of Results
The experimental data would strongly support our initial hypothesis. 2-Bromo-5-fluoro-3-nitroaniline is expected to react fastest due to the synergistic activating effects of the ortho-nitro group and the inductively withdrawing fluorine atom. This combination renders the aromatic ring highly electrophilic and efficiently stabilizes the Meisenheimer intermediate.
2-Bromo-3-nitroaniline , lacking the fluorine substituent, would react at a considerably slower rate. While the ortho-nitro group still provides strong activation, the absence of the fluorine's inductive pull makes the ring less electron-deficient overall.
4-Bromo-3-nitroaniline would show the lowest reactivity by a large margin. The placement of the powerful activating -NO₂ group meta to the leaving group prevents it from providing resonance stabilization to the intermediate, drastically diminishing its activating capability.[3] Compounded by the strong deactivating effect of the para-amino group, this substrate is rendered nearly inert under these reaction conditions.
Mechanistic Rationale Diagram
Caption: Fig 2. Summary of electronic effects on SNAr reactivity.
Conclusion
The reactivity of substituted anilines in nucleophilic aromatic substitution is a textbook example of the structure-activity relationship in organic chemistry. This guide demonstrates that the strategic placement of a fluorine atom can dramatically enhance the reactivity of an SNAr substrate, even in the presence of a deactivating amino group. The analysis of 2-Bromo-5-fluoro-3-nitroaniline versus its non-fluorinated analogs reveals a clear hierarchy of reactivity governed by the interplay of inductive and resonance effects. The fluorinated compound is significantly more reactive due to the potent inductive electron withdrawal of fluorine, which complements the strong resonance-based activation from the ortho-nitro group. This understanding is paramount for researchers and drug development professionals in designing efficient synthetic routes and fine-tuning the electronic properties of aromatic building blocks.
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Buncel, E., & Um, I. H. (2004). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Tetrahedron, 60(36), 7801-7825. Available at: [Link]
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Synlett. (2021, April 7). A Practical Procedure for Regioselective Bromination of Anilines. Available at: [Link]
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Buncel, E., & Um, I. H. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Beilstein Journal of Organic Chemistry, 10, 1464–1482. Available at: [Link]
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Taylor & Francis Online. (2018, August 25). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Available at: [Link]
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PubChem. 2-Bromo-5-fluoroaniline. Available at: [Link]
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A Senior Application Scientist's Guide to the Analytical Differentiation of 2-Bromo-5-fluoro-3-nitroaniline and Its Structural Isomers
Introduction: The Critical Imperative for Isomeric Purity
In the landscape of pharmaceutical and agrochemical synthesis, 2-Bromo-5-fluoro-3-nitroaniline serves as a highly valuable substituted aniline intermediate. Its specific arrangement of bromo, fluoro, nitro, and amino functionalities on the benzene ring dictates its reactivity and suitability for building complex molecular architectures. However, electrophilic substitution reactions, such as nitration or bromination during its synthesis, can often lead to the formation of a mixture of structural isomers.[1] These isomers, while possessing the same molecular formula (C₆H₄BrFN₂O₂) and mass (235.01 g/mol ), exhibit distinct physicochemical properties and reactivity profiles.[2] For researchers and drug development professionals, the presence of even minor isomeric impurities can compromise reaction yields, introduce downstream purification challenges, and critically, impact the biological activity and safety profile of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive, multi-technique analytical strategy for the unambiguous identification of 2-Bromo-5-fluoro-3-nitroaniline and its differentiation from key structural isomers. We will move beyond simple data reporting to explore the causality behind method selection, offering field-proven insights into data interpretation and establishing self-validating experimental workflows.
The Challenge: A Constellation of Isomers
The core challenge lies in the subtle structural differences among the possible isomers. The position of the substituents dramatically alters the electronic distribution and steric environment of the molecule. For this guide, we will focus on differentiating our target compound from a common and synthetically plausible isomer, 2-Bromo-5-fluoro-4-nitroaniline.
| Compound | Structure | IUPAC Name | CAS Number | Key Structural Feature |
| Target Compound | ![]() | 2-Bromo-5-fluoro-3-nitroaniline | Not available | Nitro group is ortho to Bromine and meta to Fluorine. |
| Isomer Example | ![]() | 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6[2] | Nitro group is meta to Bromine and ortho to Fluorine. |
The objective is to develop a robust analytical workflow that can separate and positively identify these compounds, ensuring the quality and integrity of the synthetic process.
A Multi-Faceted Analytical Workflow
A single analytical technique is rarely sufficient for absolute isomer confirmation. A synergistic approach, integrating chromatographic separation with spectroscopic identification, provides the highest degree of confidence.
Caption: Integrated workflow for isomer separation and identification.
Chromatographic Separation: The First Line of Differentiation
Chromatography exploits the differences in physicochemical properties between isomers to achieve physical separation. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for nitroaniline compounds, which can be thermally labile.[3][4]
Principle of Differentiation (HPLC)
Structural isomers, despite having the same chemical formula, possess different spatial arrangements of atoms. This leads to variations in their dipole moments and, consequently, their polarity. The 2-Bromo-5-fluoro-4-nitroaniline isomer, with the electron-donating amino group and electron-withdrawing nitro group in a para-like orientation relative to each other (across the Br/F axis), is expected to have a larger net dipole moment than the target compound where these groups are meta. In reverse-phase HPLC, the more polar compound (larger dipole moment) will interact less with the nonpolar stationary phase and thus elute earlier.
Expected Elution Order (Reverse-Phase):
-
2-Bromo-5-fluoro-4-nitroaniline (more polar, shorter retention time)
-
2-Bromo-5-fluoro-3-nitroaniline (less polar, longer retention time)
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Prepare 1 mg/mL stock solutions of the sample mixture and reference standards in acetonitrile. Dilute to a working concentration of ~50 µg/mL with the mobile phase.
-
Instrumentation:
-
System: Agilent 1260 Infinity II or equivalent HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 254 nm.
-
-
System Suitability: Before sample analysis, inject a mixed standard. The resolution between the two isomer peaks should be ≥ 2.0 to ensure adequate separation.
-
Data Analysis: Compare the retention times of the peaks in the sample chromatogram to those of the authenticated reference standards for identification.
| Parameter | Expected Value for 2-Bromo-5-fluoro-4-nitroaniline | Expected Value for 2-Bromo-5-fluoro-3-nitroaniline |
| Retention Time (t_R) | Shorter (e.g., ~4.5 min) | Longer (e.g., ~5.2 min) |
| Polarity | Higher | Lower |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides the most definitive information for structural isomer differentiation by probing the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F) and the through-bond scalar (J) coupling between them. The unique substitution pattern of each isomer generates a fingerprint-like spectrum.
Principle of Differentiation (NMR)
The number of signals, their chemical shifts (δ), and their coupling patterns are dictated by the symmetry and electronic environment of the molecule. For these isomers, the key differentiators will be:
-
¹H NMR: The aromatic region will show two distinct proton signals for each isomer. However, their splitting patterns (coupling constants) will differ based on their relationship to each other and to the neighboring fluorine atom.
-
¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to the nature of the substituents in its ortho and para positions. A nitro group ortho to the fluorine will cause a significant downfield shift compared to a hydrogen atom in the same position.
-
¹³C NMR: The number of signals and their chemical shifts, particularly the carbons directly attached to the substituents (C-Br, C-F, C-NO₂, C-NH₂), will be unique for each isomer.
Predicted Spectroscopic Data
(Note: Predicted shifts are estimates. Actual values depend on solvent and concentration.)
| Technique | 2-Bromo-5-fluoro-3-nitroaniline (Target) | 2-Bromo-5-fluoro-4-nitroaniline (Isomer) |
| ¹H NMR | Two aromatic protons. H-4 will be a doublet of doublets (dd) due to coupling with H-6 and ¹⁹F. H-6 will be a doublet of doublets (dd) due to coupling with H-4 and ¹⁹F. | Two aromatic protons. H-3 will be a doublet (d) due to coupling with ¹⁹F. H-6 will be a doublet (d) due to coupling with ¹⁹F. |
| ¹⁹F NMR | One signal, expected around -110 to -115 ppm. | One signal, significantly downfield shifted due to the ortho-nitro group, expected around -95 to -105 ppm. |
| ¹³C NMR | 6 distinct aromatic carbon signals. | 6 distinct aromatic carbon signals with different chemical shifts. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~20-30 mg of the purified sample (e.g., collected HPLC fraction, dried) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Record a standard ¹H spectrum.
-
Record a proton-decoupled ¹⁹F spectrum.
-
Record a proton-decoupled ¹³C spectrum.
-
(Optional but recommended for full confirmation): Acquire 2D spectra like COSY (¹H-¹H) and HSQC/HMBC (¹H-¹³C) to confirm assignments.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
-
Data Analysis: Analyze the chemical shifts, integrals (for ¹H), and coupling patterns to assemble the molecular structure. Compare the experimental data with the predicted patterns for each isomer.
Mass Spectrometry (MS): Confirming Mass and Probing Fragmentation
While all isomers have the same nominal mass, mass spectrometry, especially when coupled with chromatography (GC-MS or LC-MS), is invaluable for confirming the molecular weight and can sometimes offer structural clues through fragmentation analysis.
Principle of Differentiation (MS)
The most immediate and characteristic feature in the mass spectrum of these compounds will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.[6] This results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units (M and M+2), confirming the presence of a single bromine atom.[6]
While the molecular ion region will be identical for all isomers, their fragmentation patterns upon ionization (e.g., via Electron Impact in GC-MS) can differ. The relative positions of the functional groups can influence which fragmentation pathways are favored, a phenomenon known as the "ortho effect."[7] For example, an isomer might show a preferential loss of NO₂ or H₂O, leading to fragment ions of different relative intensities.[7]
Caption: Logical flow of mass spectrometry analysis.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: Couple the HPLC system described previously to a mass spectrometer (e.g., a quadrupole or time-of-flight (TOF) analyzer) with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in both positive and negative ion modes to determine the most sensitive detection method. Anions such as [M-H]⁻ are often readily formed from nitroaromatics.[7]
-
Mass Analysis: Acquire full scan data over a range of m/z 50-300.
-
Data Analysis:
-
Extract the mass spectrum for each chromatographically separated peak.
-
Confirm the molecular weight by identifying the molecular ion cluster (e.g., m/z 233.9/235.9 for [M-H]⁻ in negative mode or 234.9/236.9 for [M+H]⁺ in positive mode).
-
Verify the ~1:1 intensity ratio for the M and M+2 peaks, confirming the presence of one bromine atom.
-
If using tandem MS (MS/MS), fragment the molecular ion and compare the resulting product ion spectra. Differences in the relative abundances of fragment ions can provide the final piece of evidence for isomer differentiation.
-
Conclusion: A Strategy for Certainty
The unambiguous differentiation of 2-Bromo-5-fluoro-3-nitroaniline from its structural isomers is not merely an academic exercise; it is a prerequisite for robust chemical synthesis and drug development. While chromatographic techniques like HPLC can effectively separate these closely related compounds, they do not provide definitive structural proof on their own. The gold standard for identification remains NMR spectroscopy, where the unique spin systems of ¹H and the sensitive chemical environment of ¹⁹F provide an irrefutable structural fingerprint. Mass spectrometry serves as a powerful confirmatory tool, verifying the elemental composition and offering further structural clues through fragmentation. By employing this integrated, multi-technique workflow, researchers can proceed with confidence, ensuring the isomeric purity of their materials and the integrity of their scientific outcomes.
References
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ACS Applied Materials & Interfaces. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[8]arene Stationary Phase. Available at: [Link]
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AKJournals. (n.d.). Separation of isomers of aromatic amines on HPTLC plates impregnated with 18-crown-6. Available at: [Link]
-
Oxford Academic. (n.d.). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Journal of Chromatographic Science. Available at: [Link]
-
PubMed. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[8]arene Stationary Phase. ACS Applied Materials & Interfaces. Available at: [Link]
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ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column. Available at: [Link]
- Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
-
ResearchGate. (2025). Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. Available at: [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]
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A Senior Application Scientist's Guide to Qualifying Reference Standards for Fluorinated Aniline Intermediates
To our fellow researchers, scientists, and drug development professionals,
In the intricate world of pharmaceutical synthesis, the quality of your starting materials and intermediates is not merely a parameter—it is the very foundation of your final product's safety and efficacy. Fluorinated anilines, a cornerstone class of intermediates for numerous active pharmaceutical ingredients (APIs), present unique analytical challenges due to their structural diversity and potential for isomeric impurities.[1]
This guide is structured not as a rigid protocol but as a strategic comparison of the analytical methodologies required to qualify a reference standard for these critical compounds. As scientists, we understand that a reference standard is more than just a vial of "pure" substance; it is the benchmark against which all subsequent analytical data is measured. Its qualification is therefore a process that demands orthogonal, self-validating systems to ensure its identity, purity, and stability are beyond reproach.
The Reference Standard Spectrum: Defining "Quality" and Establishing Traceability
Before delving into experimental specifics, it's crucial to understand the landscape of reference standards. The term is not monolithic; it exists on a spectrum defined by its level of characterization and traceability.
-
Primary Reference Standards: These are the apex of quality.[2] They are substances of high purity, extensively characterized, and often supplied by officially recognized sources like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or the National Institute of Standards and Technology (NIST).[3][4] A primary standard is accepted as authentic without requiring comparison to another standard.[5]
-
Secondary (or Working) Reference Standards: These are your laboratory workhorses. A secondary standard is a substance whose quality and purity are established through direct comparison to a primary reference standard.[4][6] They are more cost-effective for routine analyses but their validity hinges entirely on the documented traceability to the primary standard against which they were qualified.[3][4]
For the purpose of this guide, we will focus on the comprehensive analytical program required to either fully characterize a candidate primary standard or to confidently qualify a secondary standard against a primary one. The core pillars of this qualification are Identity, Purity, and Stability .
Part 1: Unambiguous Identity and Structural Confirmation
The first and most fundamental question is: "Is the material what we believe it to be?" An erroneous identity invalidates all subsequent purity and stability data. A multi-technique approach is non-negotiable for definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR is unparalleled in its ability to provide detailed information about a molecule's atomic framework. For fluorinated anilines, a trio of experiments is essential: ¹H, ¹³C, and ¹⁹F NMR.
The Causality Behind the Choice: ¹H and ¹³C NMR map the carbon-hydrogen skeleton, while ¹⁹F NMR is highly specific and sensitive to the chemical environment of the fluorine atoms, making it invaluable for identifying fluorine-containing impurities and confirming substitution patterns.[7][8] The combination provides a unique fingerprint of the molecule.
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the fluorinated aniline standard in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[9]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Pay close attention to chemical shifts, splitting patterns (coupling constants), and integration values to confirm the number and environment of protons on the aromatic ring and the amine group.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
Confirm the number of expected carbon signals and observe the significant chemical shift effects of the fluorine and chlorine substituents.
-
-
¹⁹F NMR Acquisition:
-
Data Interpretation: Correlate the data from all three experiments to build a complete and unambiguous structural assignment. The observed spectra must be fully consistent with the proposed structure of the fluorinated aniline intermediate.
Mass Spectrometry (MS): Confirming the Mass
While NMR confirms the structure, Mass Spectrometry validates the molecular weight and can reveal fragmentation patterns that are characteristic of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of relatively volatile and thermally stable aniline intermediates.[11]
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the standard in a volatile solvent like methylene chloride or methanol.[7][12]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Chromatographic Conditions:
-
Column: Use a low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[13]
-
Carrier Gas: Helium or Hydrogen.[7]
-
Injector Temperature: 250 °C.[13]
-
Oven Program: Start at 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min). This is a typical starting point and must be optimized.[13]
-
-
Mass Spectrometer Conditions:
-
Data Interpretation:
-
Confirm the presence of the molecular ion (M⁺) peak corresponding to the exact mass of the fluorinated aniline.
-
Analyze the fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) should be clearly visible in the molecular ion and any chlorine-containing fragments, providing an additional layer of confirmation.
-
Part 2: The Cornerstone of Quality - A Comparative Guide to Purity Assessment
Purity is not an absolute value but a measurement derived from a specific analytical technique. Therefore, relying on a single method is insufficient. An orthogonal approach, using techniques with different separation and detection principles, is essential for a trustworthy purity assignment.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantification
HPLC is the most common technique for purity assessment of non-volatile compounds due to its high precision, robustness, and quantitative accuracy.[9][13]
The Causality Behind the Choice: Reversed-phase HPLC separates compounds based on polarity. For fluorinated anilines, this allows for the effective separation of the main component from process-related impurities (e.g., unreacted starting materials, over-halogenated species) and degradation products. UV detection is effective as the aromatic ring provides a strong chromophore.[9]
-
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[12]
-
Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% formic acid to ensure good peak shape. A typical gradient might run from 20% to 80% Acetonitrile over 20 minutes.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.[12]
-
Detection Wavelength: 254 nm, or the absorption maximum of the specific aniline.[12]
-
-
Sample Preparation: Accurately prepare a solution of the standard in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~0.1 mg/mL.[9] Filter through a 0.45 µm filter.
-
Analysis and Data Processing:
-
Inject the sample and record the chromatogram.
-
Purity is typically calculated using an area percent normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Crucial Caveat: This method assumes that all impurities have the same response factor as the main peak. This is a significant source of error and is why orthogonal methods are necessary.
-
Gas Chromatography (GC-FID/MS): Excelling at Volatile and Isomeric Impurities
GC offers superior resolution for volatile compounds and is particularly powerful for separating positional isomers, which can be challenging by HPLC.[14]
The Causality Behind the Choice: The high efficiency of capillary GC columns allows for the separation of closely related isomers that may co-elute in HPLC. A Flame Ionization Detector (FID) provides a uniform response for hydrocarbons, making area percent calculations more accurate than with UV detection. Coupling to a Mass Spectrometer (MS) allows for the identification of the separated impurity peaks.[11]
-
The instrumentation and general conditions are similar to the GC-MS protocol for identity confirmation. For quantitative purity analysis, an FID is often preferred.
-
Detector: Flame Ionization Detector (FID) for quantitation, with MS used in parallel or in a separate run for identification.
-
Analysis and Data Processing:
-
Inject the sample solution.
-
Calculate purity via area percent normalization. The near-uniform response factor of the FID for structurally similar isomers provides a more accurate assessment of isomeric purity than HPLC-UV.
-
Quantitative NMR (qNMR): An Absolute Purity Assessment
Unlike chromatographic techniques that provide a relative purity, qNMR can determine absolute purity (or assay) without needing a specific reference standard for the analyte itself.
The Causality Behind the Choice: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[15] By adding a certified internal standard of known purity and weight to a precisely weighed sample of the fluorinated aniline, one can directly calculate the purity of the analyte by comparing their integrated signal areas.[16][17] This makes qNMR a powerful primary method.
-
Standard Selection: Choose a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum (ideally a singlet) with peaks that do not overlap with any analyte signals.[18]
-
Sample Preparation:
-
Using a microbalance, accurately weigh ~10 mg of the internal standard and ~15-20 mg of the fluorinated aniline sample into the same vial. The weighing process is a primary source of error and must be done with extreme care.[15]
-
Dissolve the mixture in a known volume of deuterated solvent and transfer to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using parameters optimized for quantification (e.g., long relaxation delay to ensure full signal recovery).
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved peak for the analyte and a peak for the internal standard.
-
Calculate the purity (Pₐ) of the analyte using the following equation[18]: Pₐ = (Iₐ / Iₛₜₐ) * (Nₛₜₐ / Nₐ) * (Mₐ / Mₛₜₐ) * (mₛₜₐ / mₐ) * Pₛₜₐ Where: I = Integral, N = Number of protons for the integrated signal, M = Molar Mass, m = mass, P = Purity, 'a' = analyte, 'std' = standard.
-
Data Presentation: A Comparative Overview of Purity Techniques
| Parameter | HPLC-UV | GC-FID | Quantitative NMR (qNMR) |
| Principle | Separation by polarity | Separation by volatility | Nuclear spin resonance |
| Primary Use Case | Purity of non-volatile impurities | Purity of volatile & isomeric impurities | Absolute purity/assay determination |
| Strengths | High precision, robust, widely available[9] | Excellent for isomers, uniform response (FID)[14] | Direct measurement, no response factor issues[16] |
| Limitations | Response factors vary by impurity, may miss co-eluting peaks | Not for non-volatile or thermally labile compounds[11] | Lower sensitivity, requires high-purity internal standard, sensitive to weighing errors[15] |
| Typical Purity (%) | ≥99.5%[9] | >98% (highly dependent on sample)[9] | Provides an absolute assay value (e.g., 99.8% ± 0.2%)[15] |
Part 3: Ensuring Long-Term Reliability - Stability Assessment
A reference standard is only reliable if it is stable under its intended storage conditions. A stability study is essential to define the re-test date and appropriate storage conditions.
The Causality Behind the Choice: Aromatic amines can be susceptible to oxidation and degradation over time, potentially accelerated by light or elevated temperatures.[19] A formal stability study challenges the material under defined conditions and uses the high-purity analytical methods established in Part 2 to detect any changes.
-
Study Design:
-
Store aliquots of the reference standard under controlled conditions, for example:
-
Long-term: 2-8°C[20]
-
Accelerated: 25°C / 60% Relative Humidity (RH)
-
Stress: 40°C / 75% RH
-
-
Define time points for testing (e.g., initial, 3, 6, 9, 12, 24, 36 months).
-
-
Methodology:
-
At each time point, test the stored samples using the validated stability-indicating HPLC-UV method from Part 2. A "stability-indicating" method is one that is proven to separate the main peak from all potential degradation products.
-
Analyze the chromatograms for any decrease in the area percent of the main peak and the appearance of new impurity peaks.
-
The results are used to establish a re-test date, which is the date after which the standard should not be used without being re-qualified.
-
Visualizing the Workflows and Logic
Visual workflows clarify complex processes and decision-making. The following diagrams, rendered in DOT language, illustrate the logical flow for qualifying reference standards.
Workflow for Qualifying a Secondary (In-House) Standard
Caption: Workflow for qualifying an in-house secondary standard.
Decision Tree for Selecting the Right Analytical Strategy
Caption: Decision tree for selecting an analytical method.
Conclusion: A Commitment to Analytical Excellence
The qualification of a reference standard for a fluorinated aniline intermediate is a foundational activity in drug development that directly impacts data integrity and patient safety. It is not a one-size-fits-all process but a deliberately designed scientific investigation.
By employing an orthogonal suite of analytical techniques—leveraging NMR and MS for identity, comparing high-resolution chromatographic methods like HPLC and GC for impurity profiling, and utilizing qNMR for an absolute purity assignment—researchers can establish a reference standard with a scientifically sound and defensible characterization package. This commitment to analytical rigor, grounded in the principles outlined in guidelines like ICH Q7, ensures that the standards we use are not just points of comparison, but pillars of trust throughout the entire pharmaceutical lifecycle.[21][22]
References
-
Advent Chembio. (n.d.). Primary vs Secondary Standards. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
-
ValGenesis. (2024, January 16). Primary and Secondary standards in Pharmaceutical Industry? Don't let your guard down! Retrieved from [Link]
-
American Pharmaceutical Review. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]
-
PharmaCompass. (n.d.). Reference Standard | Secondary & Primary Standards | CMO. Retrieved from [Link]
-
Sartorius. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. Retrieved from [Link]
-
Pharmaguideline Forum. (2016, May 20). What is the difference between primary & secondary standards. Retrieved from [Link]
-
MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]
-
Finetech. (2025, October 31). Primary and Secondary Standards in Pharmaceutical Analysis. Retrieved from [Link]
-
Qualityze. (2025, October 14). ICH Q7 GMP Guidelines for Pharma: A Complete Guide. Retrieved from [Link]
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ResearchGate. (2025, March 4). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Retrieved from [Link]
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TSI Journals. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2026, February 7). GC-MS for Volatile Impurity Analysis. Retrieved from [Link]
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A Researcher's Guide to Synthesis Validation: Using Melting Point to Verify 2-Bromo-5-fluoro-3-nitroaniline
For drug development professionals and synthetic chemists, the successful synthesis of a target molecule is only the first step. The subsequent, and arguably more critical, phase is validation: a rigorous confirmation of both identity and purity. This guide provides an in-depth look at a fundamental, yet powerful, analytical technique—melting point determination—as a primary method for validating the synthesis of 2-Bromo-5-fluoro-3-nitroaniline, a key intermediate in various pharmaceutical research pathways.
We will move beyond a simple recitation of steps to explore the scientific principles that make melting point a self-validating system of analysis. This guide compares the technique to more complex instrumental methods, offering a framework for its intelligent application in a modern research workflow.
The Principle: Why Melting Point is More Than Just a Number
A melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs at a sharp, reproducible temperature.[1][2] This physical constant is intrinsically linked to the strength and uniformity of the crystal lattice structure.
The true diagnostic power of this technique, however, lies in the phenomenon of melting point depression . When impurities are present in a crystalline solid, they disrupt the uniform lattice structure.[3][4] This disruption weakens the intermolecular forces, meaning less thermal energy is required to break down the solid structure. Consequently, two observable effects occur:
-
Depression of the Melting Point: The substance begins to melt at a lower temperature than the pure compound.[5][6]
-
Broadening of the Melting Range: The transition from solid to liquid occurs over a wider temperature range, rather than at a sharp, defined point.[5][7]
Thermodynamically, this is explained by entropy. An impure liquid has greater disorder (higher entropy) than a pure liquid. The transition from an impure solid to an impure liquid, therefore, involves a larger change in entropy, which corresponds to a lower melting temperature.[6] A sharp melting point range (typically ≤1°C) that aligns with a trusted literature value is a strong indicator of high purity.[5]
Caption: Logical workflow for purity assessment via melting point.
A Representative Synthesis of 2-Bromo-5-fluoro-3-nitroaniline
While various synthetic routes exist, a common approach involves the nitration of an aniline precursor. The following is a representative protocol.
Reaction Scheme: Nitration of 2-Bromo-5-fluoroaniline
The directing effects of the substituents on the aniline ring are key. The amino group (-NH₂) is a strong activating group and is ortho-, para- directing. The bromine (-Br) and fluorine (-F) atoms are deactivating yet also ortho-, para- directing. In this case, the incoming nitro group (-NO₂) is directed to the position ortho to the bromine and meta to the fluorine and amino groups, yielding the desired 3-nitro product.
Experimental Protocol: Synthesis
-
Acetylation (Protection): To a solution of 2-Bromo-5-fluoroaniline in glacial acetic acid, slowly add acetic anhydride. This protects the highly activating amino group as an acetamide, moderating the reaction and preventing unwanted side products.
-
Nitration: Cool the resulting N-(2-bromo-5-fluorophenyl)acetamide solution in an ice bath to 0-5°C. Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise, maintaining the low temperature to control the exothermic reaction.
-
Hydrolysis (Deprotection): After the nitration is complete, pour the reaction mixture over ice and add an aqueous acid solution (e.g., HCl). Heat the mixture under reflux to hydrolyze the acetamide back to the primary amine.
-
Work-up and Isolation: Cool the solution and neutralize it with a base (e.g., NaOH) to precipitate the crude 2-Bromo-5-fluoro-3-nitroaniline. Filter the solid, wash it with cold water, and dry it thoroughly under vacuum. The resulting solid is now ready for validation.
The Self-Validating Protocol for Melting Point Determination
Trustworthy data begins with a trustworthy instrument. The following protocol integrates calibration as a foundational step, ensuring the integrity of every measurement.
Caption: Comprehensive workflow for melting point determination.
Part 1: Apparatus Calibration
Calibration is a non-negotiable first step to ensure the temperature displayed by the apparatus is accurate.[8][9] This is performed using certified reference standards with well-documented, sharp melting points.[10]
Step-by-Step Calibration Protocol:
-
Select Standards: Choose at least two certified reference standards whose melting points bracket the expected melting point of your sample.
-
Prepare Samples: Prepare each standard in a separate capillary tube as described in Part 2.
-
Measure Melting Points: Determine the melting point of each standard using a slow, controlled heating rate (1-2°C per minute).[11]
-
Verify Accuracy: Compare your observed melting points to the certified values. If the readings are outside the acceptable tolerance of your instrument (e.g., ±0.5°C), a calibration adjustment or servicing is required.[12]
| Reference Standard | Certified Melting Point (°C) |
| Benzoic Acid | 122.4 |
| Caffeine | 235 - 237.5 |
| Vanillin | 81 - 83 |
Part 2: Measurement of Synthesized 2-Bromo-5-fluoro-3-nitroaniline
Step-by-Step Measurement Protocol:
-
Sample Preparation: Ensure your synthesized product is completely dry, as residual solvent will act as an impurity and depress the melting point.[3] Finely powder a small amount of the solid on a watch glass.
-
Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to force a small amount in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into a column of 2-3 mm in height.[1] Proper packing is crucial for uniform heat transfer.
-
Approximate Determination (Optional but Recommended): Place the packed tube in the apparatus and heat at a rapid rate (5-10°C per minute) to find an approximate melting point.[13] This saves time during the precise measurement.
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample and begin heating at a slow, controlled rate of 1-2°C per minute.[13]
-
Record the Melting Range:
-
T1 (Onset): Record the temperature at which the first drop of liquid becomes visible.
-
T2 (Clear Point): Record the temperature at which the last solid particle melts and the sample is completely liquid. The recorded melting point is the range T1 - T2.
-
Data Interpretation: A Comparative Analysis
The power of this technique is most evident when comparing experimental data against literature values and understanding the impact of purity.
| Compound | Literature Melting Point (°C) | Hypothetical Result A (High Purity) | Hypothetical Result B (Impure) |
| 2-Bromo-5-fluoro-3-nitroaniline | 104 - 106* | 104.5 - 105.5 | 98 - 102 |
*Note: This is a representative value for illustrative purposes based on similar structures. Researchers should always consult the most reliable and current literature source for the specific compound.
Analysis:
-
Result A (104.5 - 105.5°C): This result shows a sharp melting range of 1°C, which falls squarely within the expected literature range. This provides strong evidence that the synthesized compound is indeed 2-Bromo-5-fluoro-3-nitroaniline and is of high purity.
-
Result B (98 - 102°C): This result is a classic example of melting point depression. The range is significantly lower than the literature value and is broad (4°C). This is a clear indication that the sample is impure and requires further purification, such as recrystallization, before use in subsequent reactions.[5]
Comparison with Alternative Analytical Methods
While melting point is an excellent first-line technique, it is often used in conjunction with other methods for comprehensive validation, especially in regulated environments.
| Technique | Information Provided | Advantages | Limitations |
| Melting Point | Identity (via literature comparison), Purity (qualitative) | Fast, low cost, minimal sample required, simple instrumentation.[2] | Not quantitative, requires a solid sample, less effective for amorphous solids or some isomers. |
| HPLC/UPLC | Identity (via retention time), Purity (quantitative), Isomer separation | Highly sensitive and quantitative, excellent for complex mixtures.[14][15] | Higher cost, requires method development, more complex instrumentation and training. |
| NMR Spectroscopy | Definitive structural confirmation, Isomer identification | Provides unambiguous structural information, can identify specific impurities. | High instrument cost, requires specialized expertise for operation and data interpretation. |
| FTIR Spectroscopy | Functional group identification | Fast, provides a molecular "fingerprint," good for confirming presence/absence of key bonds. | Not suitable for quantitative purity, can be difficult to interpret for complex molecules. |
Conclusion
Validating the synthesis of a crucial intermediate like 2-Bromo-5-fluoro-3-nitroaniline is fundamental to the integrity of any research and development program. Melting point determination, when performed with a properly calibrated instrument and correct technique, serves as a rapid, cost-effective, and highly reliable method for the initial assessment of both identity and purity. Its ability to immediately flag the presence of impurities through melting point depression makes it an indispensable tool for the synthetic chemist. While more sophisticated techniques like HPLC and NMR are essential for quantitative analysis and definitive structural elucidation, the humble melting point provides a powerful and immediate answer to the critical first question: "Did my synthesis work, and is my product clean?"
References
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Safety Operating Guide
2-Bromo-5-fluoro-3-nitroaniline proper disposal procedures
Topic: 2-Bromo-5-fluoro-3-nitroaniline Proper Disposal Procedures CAS: 1309832-49-2 (Generic reference for Bromofluoro-nitroaniline isomers) Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1]
Part 1: Executive Summary & Immediate Action Card
Status: Hazardous Chemical Waste (Strictly Regulated) Disposal Method: High-Temperature Incineration with Acid Gas Scrubbing Drain Disposal: STRICTLY PROHIBITED [1]
| Critical Safety Parameter | Specification |
| Primary Hazards | Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant, Aquatic Toxicity.[1][2] |
| Chemical Class | Halogenated Aromatic Nitro Compound.[1] |
| Incompatibility | Strong Oxidizers, Strong Bases, Reducing Agents, Combustibles.[1] |
| Waste Stream | Solid/Liquid Halogenated Organic Waste .[1] Do not mix with non-halogenated solvents.[1] |
| Fire Response | Emits toxic fumes (HF, HBr, NOx).[1] Use dry chemical or CO2.[1][3] Do not inhale smoke.[1][2][4][5] |
Part 2: Chemical Profile & Hazard Assessment
To dispose of 2-Bromo-5-fluoro-3-nitroaniline safely, one must understand the causality of its hazards.[1] This is not merely "toxic waste"; it is a polysubstituted aromatic ring containing three distinct hazard-generating functional groups.[1]
-
The Nitro Group (-NO₂):
-
Risk: Nitro groups introduce thermodynamic instability.[1] While this specific aniline derivative is stable at room temperature, it possesses high potential energy.[1]
-
Disposal Implication: It must never be subjected to uncontrolled heat or friction during waste compaction.[1] It requires segregation from reducing agents (hydrides, alkali metals) to prevent exothermic runaway reactions [1].[1]
-
-
The Halogens (Bromine & Fluorine):
-
Risk: Upon thermal decomposition (e.g., in a standard trash fire or improper incineration), this compound releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) .[1] HF is insidious, causing deep tissue necrosis and systemic calcium depletion.[1]
-
Disposal Implication: This dictates the destination of the waste.[1] It cannot go to a standard municipal incinerator.[1] It requires a facility equipped with wet scrubbers (alkaline wash) to neutralize acid gases before exhaust release [2].[1]
-
-
The Aniline Core:
-
Risk: Aromatic amines are notorious for methemoglobinemia (interfering with blood oxygen transport) and potential carcinogenicity.[1]
-
Disposal Implication: Zero-tolerance for drain disposal. Even trace amounts can contaminate groundwater and persist due to the stabilizing effect of the halogen substituents [3].[1]
-
Part 3: Pre-Disposal Segregation & Storage
Proper segregation is the single most critical step in the laboratory.[1] Mixing this compound with the wrong waste stream can result in regulatory fines or dangerous chemical reactions.[1]
Visualizing the Segregation Logic
Caption: Figure 1: Decision matrix for waste segregation. Note that trace halogenated compounds in non-halogenated solvents often require the entire mixture to be treated as halogenated waste to prevent incinerator corrosion.[1]
Part 4: Step-by-Step Disposal Workflow
This protocol ensures compliance with RCRA (USA) and hazardous waste regulations globally.[1]
Phase 1: Preparation & Collection
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass container.[1] Avoid metal containers if the waste is acidic or if the compound is in a solution that might corrode metal over time.[1]
-
Labeling:
-
Attach a hazardous waste tag immediately upon the first addition of waste.[1]
-
Chemical Name: Write out the full name: "2-Bromo-5-fluoro-3-nitroaniline". Do not use abbreviations or structural formulas alone.
-
Hazard Checkboxes: Check "Toxic" and "Irritant".[1] If dissolved in a flammable solvent, check "Flammable".[1]
-
Constituents: Explicitly list "Contains Fluorine and Bromine" to alert downstream handlers of the acid gas potential.
-
Phase 2: Accumulation
-
Secondary Containment: Place the waste container inside a secondary tray (polypropylene) to capture potential leaks.[1]
-
Cap Management: Keep the container tightly capped when not actively adding waste. Do not leave funnels in the bottle neck (a common violation).[1]
-
Segregation: Store away from oxidizers (e.g., nitric acid, peroxides).[1] Nitroanilines can react vigorously with strong oxidizers.[1]
Phase 3: Handoff & Destruction
-
Request Pickup: Contact your EHS (Environmental Health & Safety) department.[1][6]
-
Declaration: Ensure the manifest declares the waste as a "Halogenated Organic Solid/Liquid".
-
Final Fate: The waste will be transported to a TSDF (Treatment, Storage, and Disposal Facility).[1]
Part 5: Emergency Spill Response Protocol
In the event of a spill, immediate containment is necessary to prevent facility contamination.[1]
Spill Response Workflow
Caption: Figure 2: Operational workflow for containing and cleaning spills of 2-Bromo-5-fluoro-3-nitroaniline. Emphasis is placed on preventing dust inhalation for solid spills.
Part 6: Regulatory Compliance (RCRA/EPA)
While 2-Bromo-5-fluoro-3-nitroaniline is not explicitly named on the RCRA P-list or U-list, it falls under strict regulatory categories based on its characteristics:
-
Characteristic of Toxicity: If the waste stream fails TCLP (Toxicity Characteristic Leaching Procedure) for related aniline compounds, it is hazardous.[1]
-
"Halogenated Solvents" Rule: If this compound is mixed with spent halogenated solvents, the entire mixture often defaults to F-listed waste (e.g., F001, F002) depending on the solvent used [5].[1]
-
Best Practice: Always categorize as "Hazardous Waste - Toxic, Halogenated" to ensure it is routed to an incinerator capable of handling halogenated loads.[1]
References
-
Bretherick's Handbook of Reactive Chemical Hazards . Nitroaryl Compounds and Interactions. Elsevier.[1] Available at: [1]
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National Research Council (US) Committee on Prudent Practices in the Laboratory . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] Section 8.C, Waste Disposal.[1][7] Available at: [Link]
-
PubChem . 2-Bromo-5-fluoro-4-nitroaniline (Isomer Analog) Hazard Data. National Library of Medicine.[1] Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA) . Hazardous Waste Combustion: The Incineration Process. Available at: [Link][1]
-
Code of Federal Regulations (CFR) . 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Available at: [Link][1]
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Personal protective equipment for handling 2-Bromo-5-fluoro-3-nitroaniline
The following guide details the safety protocols, personal protective equipment (PPE), and operational logistics for handling 2-Bromo-5-fluoro-3-nitroaniline .
As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-management system. This compound belongs to the class of halogenated nitroanilines .[1] Even if specific toxicological data for this exact isomer is sparse, we must apply "read-across" toxicology from the nitroaniline family, which dictates a high-caution approach due to risks of methemoglobinemia , skin absorption , and sensitization .[1]
Technical Risk Profile & Mechanism of Toxicity
To select the correct PPE, you must understand the mechanism of the hazard. This compound is not just a skin irritant; it is a systemic toxin.[1]
-
The Nitroaniline Threat (Methemoglobinemia): Like its structural analogs, this compound can be absorbed through the skin or inhaled as dust. Once in the bloodstream, nitroanilines facilitate the oxidation of hemoglobin (Fe2+) to methemoglobin (Fe3+), which cannot transport oxygen. This leads to cyanosis (blue skin/lips) and cellular hypoxia.[1]
-
Halogen Potentiation: The presence of Bromine (Br) and Fluorine (F) atoms often increases lipophilicity, potentially enhancing the rate of dermal absorption compared to non-halogenated anilines.[1]
-
Sensitization: Halogenated anilines are frequent sensitizers.[1] Repeated low-level exposure can lead to severe allergic dermatitis.[1]
GHS Hazard Classification (Conservative Read-Across)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Toxic/Harmful).[1][2]
-
Target Organ Toxicity: Blood (Methemoglobinemia).[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling 2-Bromo-5-fluoro-3-nitroaniline in a research setting.
| Protection Zone | Required Equipment | Technical Justification |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness each) | Nitroanilines permeate standard latex rapidly.[1] Double gloving creates a sacrificial outer layer.[1] If the outer glove is splashed, immediately strip and replace. |
| Eye/Face | Chemical Safety Goggles (ANSI Z87.[1]1) | Safety glasses are insufficient for powders.[1] Goggles seal against airborne dust that can dissolve in eye moisture and enter the bloodstream. |
| Respiratory | Fume Hood (Primary) or N95/P100 Respirator (Secondary) | Engineering controls (Hood) are mandatory.[1] If weighing outside a hood is unavoidable, a fit-tested respirator is required to prevent inhalation of particulates.[1] |
| Body | Lab Coat (Buttoned) + Tyvek Sleeves | Exposed wrists are a common failure point.[1] Tyvek sleeves bridge the gap between glove and lab coat.[1] |
| Footwear | Closed-toe, non-absorbent | Leather or synthetic uppers.[1] Canvas shoes absorb liquids and hold toxins against the skin.[1] |
Operational Workflows
A. Storage and Stability
-
Environment: Store in a cool, dry place away from light. Nitro compounds can darken and degrade upon UV exposure.[1]
-
Segregation: Store away from strong oxidizers (risk of vigorous reaction) and strong acids .[1]
-
Secondary Containment: Keep the bottle inside a secondary plastic bin to contain any potential breakage or powder leakage.[1]
B. Weighing and Transfer Protocol
The highest risk of exposure occurs during the transfer of solids (dust generation).[1]
-
Engineering Control: Perform all weighing operations inside a certified chemical fume hood.
-
Static Control: Use an antistatic gun or bar if the powder is fluffy/static-prone to prevent "jumping" of particles.[1]
-
Technique:
-
Place a disposable balance mat (absorbent side up) in the hood.[1]
-
Tare the vial before opening the stock container.
-
Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination.[1]
-
Post-Weighing: Wipe the exterior of the receiving flask with a Kimwipe dampened with methanol/ethanol inside the hood before removing it.
-
C. Reaction Monitoring
-
TLC/HPLC: When taking aliquots for analysis, treat the syringe/pipette tip as highly toxic waste.
-
Heating: If heating the reaction, ensure a reflux condenser is properly seated. Nitroanilines have significant vapor pressures at elevated temperatures.[1]
Emergency Response Logic
Immediate action is required if exposure occurs.[1][5][6][7] The delay between exposure and symptoms (cyanosis) can be misleading.[1]
Exposure Response Diagram
Figure 1: Decision logic for immediate response to 2-Bromo-5-fluoro-3-nitroaniline exposure.
Waste Disposal & Decontamination
Improper disposal of halogenated nitro compounds is a major compliance violation and environmental hazard.[1]
Disposal Protocol
-
Categorization: Classify as "Halogenated Organic Waste" . Do not mix with non-halogenated solvents (like acetone/methanol waste) if your facility segregates them, as halogens require higher incineration temperatures.[1]
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats must be placed in a double-bagged hazardous waste drum, labeled "Toxic Solid Waste."
-
Liquid Waste: Collect all mother liquors and washings in the Halogenated Waste container.
Spill Cleanup (Solid)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don double gloves, goggles, and a respirator (if outside hood).[1]
-
Contain: Cover the spill with a damp paper towel (to prevent dust dispersion).[1]
-
Clean: Scoop up the material.[1][4] Wipe the surface with a soap solution, then water.[6] Place all materials in the hazardous waste bag.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





